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  • Product: 4-Oxaspiro[2.4]heptan-6-ol
  • CAS: 1221443-32-8

Core Science & Biosynthesis

Foundational

4-Oxaspiro[2.4]heptan-6-ol CAS 1221443-32-8 properties

Topic: (CAS 1221443-32-8) Content Type: Advanced Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] Unlocking Novel Chemical Space with sp³-Rich Spirocyclic Scaffolds Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (CAS 1221443-32-8) Content Type: Advanced Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Unlocking Novel Chemical Space with sp³-Rich Spirocyclic Scaffolds

Executive Summary

In the contemporary landscape of drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy compounds toward three-dimensional, sp³-rich architectures. 4-Oxaspiro[2.4]heptan-6-ol (CAS 1221443-32-8) represents a high-value building block in this domain.[1] As a conformationally restricted spirocyclic ether, it offers a unique vector for displaying pharmacophores while improving physicochemical properties such as solubility and metabolic stability compared to their non-spirocyclic analogs.[1]

This guide provides a comprehensive technical analysis of this scaffold, detailing its structural properties, synthetic utility, and application in fragment-based drug discovery (FBDD).[1]

Structural Analysis & Physicochemical Profile

The defining feature of 4-oxaspiro[2.4]heptan-6-ol is the spiro[2.4] junction, where a cyclopropane ring is fused to a tetrahydrofuran (THF) ring at a single carbon. This geometry imposes significant conformational rigidity, locking the ether oxygen and the hydroxyl group into specific spatial vectors.[1]

Key Physicochemical Data

Data represents calculated consensus values for the racemic mixture.

PropertyValueSignificance in Drug Design
CAS Number 1221443-32-8Unique Identifier
Molecular Formula C₆H₁₀O₂Low MW fragment (<150 Da)
Molecular Weight 114.14 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
cLogP ~ -0.23High hydrophilicity; lowers lipophilicity of final drug
TPSA 29.5 ŲExcellent membrane permeability potential
H-Bond Donors 1 (OH)Handle for derivatization or receptor binding
H-Bond Acceptors 2 (Ether O, OH)Interaction with kinase hinge regions or solvating water
Fsp³ Score 1.0100% sp³ character; correlates with higher clinical success
The Spirocyclic Advantage

Unlike a standard substituted tetrahydrofuran, the spiro-cyclopropyl moiety in 4-oxaspiro[2.4]heptan-6-ol acts as a "steric blocker" without adding significant lipophilicity.[1]

  • Gem-Dimethyl Bioisostere: The cyclopropane ring serves as a metabolic block similar to a gem-dimethyl group but with a smaller hydrodynamic radius and unique electronic properties due to the "banana bonds" of the cyclopropane.

  • Vector Definition: The spiro center prevents ring flipping common in simple cyclopentanes, holding substituents at C6 in a defined orientation relative to the ether oxygen.[1]

Synthetic Routes & Process Chemistry

While often sourced as a catalog building block, understanding the genesis of 4-oxaspiro[2.4]heptan-6-ol is critical for scale-up and analog design.[1] The synthesis typically hinges on constructing the spiro-junction via cyclopropanation or intramolecular etherification.

Primary Synthetic Pathway (Retrosynthetic Logic)

The most robust route to access the 4-oxaspiro[2.4] system involves the manipulation of itaconate derivatives or the cyclopropanation of dihydrofuran precursors.

Protocol Overview:

  • Precursor Selection: Utilization of 3-methylene-tetrahydrofuran derivatives or corresponding acyclic keto-alcohols.

  • Spiro-Annulation: A Simmons-Smith cyclopropanation (Zn/CH₂I₂) is a common method to install the cyclopropane ring across an exocyclic double bond.

  • Functional Group Adjustment: If the precursor was a ketone (4-oxaspiro[2.4]heptan-6-one), a stereoselective reduction (e.g., NaBH₄ or L-Selectride) yields the target alcohol.[1]

Visualization: Synthesis & Derivatization Workflow

The following diagram illustrates the logical flow from precursor to the target alcohol, and subsequently to high-value medicinal intermediates.[1]

SynthesisWorkflow Precursor Exo-Methylene Tetrahydrofuran Step1 Cyclopropanation (Simmons-Smith) Precursor->Step1 Intermediate 4-Oxaspiro[2.4] heptane Core Step1->Intermediate Step2 C-H Oxidation / Functionalization Intermediate->Step2 Target 4-Oxaspiro[2.4] heptan-6-ol (CAS 1221443-32-8) Step2->Target Ketone Oxidation to Ketone Target->Ketone Dess-Martin Amine Mitsunobu -> Amine (Linker) Target->Amine DPPA / DIAD Ether SnAr / Alkylation (Potent Inhibitor) Target->Ether NaH, Ar-F

Figure 1: Synthetic logic flow from precursor assembly to the target alcohol and downstream medicinal chemistry applications.

Applications in Medicinal Chemistry

Bioisosterism and Scaffold Hopping

In drug design, 4-oxaspiro[2.4]heptan-6-ol is frequently used to replace:

  • Cyclohexanols: To reduce lipophilicity (LogP) and improve metabolic stability (blocking P450 oxidation sites).

  • Tetrahydrofuran-3-ols: To introduce conformational rigidity and novel IP space.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (114 Da), this molecule is an ideal "seed" for FBDD.[1]

  • The "Grow" Strategy: The secondary hydroxyl group allows for the attachment of aromatic heterocycles via SₙAr or Buchwald-Hartwig coupling (after converting OH to a leaving group or amine).

  • Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility of the final drug candidate without introducing a donor that might incur desolvation penalties.[1]

Experimental Protocol: Derivatization via Mitsunobu Reaction

Context: Converting the hydroxyl group to an amine or ether with inversion of configuration.

Reagents:

  • 4-Oxaspiro[2.4]heptan-6-ol (1.0 eq)

  • Triphenylphosphine (PPh₃, 1.2 eq)[1]

  • Diisopropyl azodicarboxylate (DIAD, 1.2 eq)[1]

  • Nucleophile (e.g., Phthalimide or Phenol, 1.1 eq)[1]

  • Solvent: Anhydrous THF

Procedure:

  • Dissolution: Dissolve 4-oxaspiro[2.4]heptan-6-ol and PPh₃ in anhydrous THF under N₂ atmosphere. Cool to 0°C.[1][2]

  • Nucleophile Addition: Add the nucleophile (e.g., phthalimide) to the stirring solution.[1]

  • Activation: Dropwise add DIAD over 15 minutes, maintaining temperature <5°C. The solution will turn yellow.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 12–18 hours. Monitor via TLC/LCMS (disappearance of alcohol).

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Note: This protocol inverts the stereochemistry at C6. If the starting material is (6R), the product will be (6S).[1]

Strategic Logic: The "Exit Vector" Map

Understanding where substituents point is vital for structure-activity relationship (SAR) studies.

VectorMap Center 4-Oxaspiro[2.4] heptan-6-ol Core O4 O4 Position: H-Bond Acceptor (Solubility) Center->O4 Polarity C6 C6-OH Position: Primary Attachment Point (Warhead/Linker) Center->C6 Functionalization Spiro Spiro[2.4] Junction: Conformational Lock (Metabolic Shield) Center->Spiro Rigidity PK Pharmacokinetics O4->PK Improves LogD Potency Binding Affinity C6->Potency Target Interaction Stability T1/2 Extension Spiro->Stability Blocks Metabolism

Figure 2: Structural-Activity Relationship (SAR) map detailing the functional role of each pharmacophore within the scaffold.

Handling, Stability, and Safety

  • Storage: Hygroscopic solid. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

  • Stability: The spiro-cyclopropane ring is strained but generally stable under standard basic and nucleophilic conditions. Avoid strong Lewis acids which may trigger ring-opening or rearrangement of the cyclopropane.

  • Safety: Standard PPE required.[1][3] Treat as a potential irritant.[1][3] No specific toxicology data is widely available for this specific CAS; assume toxicity profile similar to THF and cyclopropyl-methanols.

References

  • PubChem. 4-Oxaspiro[2.4]heptan-6-ol (Compound).[4][5][6] National Library of Medicine.[1] Available at: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.[1] (Contextual grounding on spirocycles in drug discovery).

  • Wermuth, C. G. (2015).[1][7] The Practice of Medicinal Chemistry.[1][3][7][8] Academic Press.[1] (Reference for Bioisosterism principles).

  • Burkhard, J. A., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1] Angewandte Chemie International Edition.[1] (Analogous chemistry for strained ethers).

Sources

Exploratory

The Critical Role of Hydrogen Bonding in Drug Design: An In-depth Analysis of CAS 1221443-32-8

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of drug discovery and development, understanding the nuanced intermolecular interactions between a drug candidate a...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, understanding the nuanced intermolecular interactions between a drug candidate and its biological target is paramount. Among these, hydrogen bonds are a cornerstone of molecular recognition, influencing a compound's potency, selectivity, and pharmacokinetic profile. This guide provides a detailed examination of the hydrogen bond donor and acceptor properties of the molecule identified by CAS number 1221443-32-8, 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, offering insights into its potential as a therapeutic agent.

The Significance of Hydrogen Bonds in Medicinal Chemistry

Hydrogen bonds are highly directional, non-covalent interactions between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor).[1][2] In drug design, the precise arrangement of these bonds governs the binding affinity and specificity of a ligand for its receptor. The number and spatial orientation of hydrogen bond donors and acceptors in a molecule are critical determinants of its biological activity. An imbalance or mismatch in these properties can lead to off-target effects or poor efficacy. Therefore, a thorough characterization of a compound's hydrogen bonding potential is a crucial step in the lead optimization process.

Analysis of Hydrogen Bond Donors and Acceptors for CAS 1221443-32-8

The chemical structure of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid reveals a distinct profile of hydrogen bond donors and acceptors. A hydrogen bond donor is defined as a molecule containing a hydrogen atom attached to an electronegative atom, while an acceptor possesses a lone pair of electrons on an electronegative atom.[3][4]

Hydrogen Bond Donors:

The molecule possesses one primary hydrogen bond donor site:

  • Carboxylic Acid (-COOH): The hydroxyl group of the carboxylic acid can donate its hydrogen atom.

Hydrogen Bond Acceptors:

The molecule presents five potential hydrogen bond acceptor sites:

  • Pyrimidine Nitrogens: The two nitrogen atoms within the pyrimidine ring each have a lone pair of electrons.

  • Carbonyl Oxygen (C=O): The oxygen atom of the carboxylic acid's carbonyl group has two lone pairs of electrons.

  • Hydroxyl Oxygen (-OH): The oxygen atom of the carboxylic acid's hydroxyl group also has lone pairs.

  • Pyrrole Nitrogen: The nitrogen atom in the pyrrolo portion of the ring system contains a lone pair.

Quantitative Summary
PropertyCount
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

This balance of a single strong donor and multiple acceptor sites suggests that the molecule has the potential for specific and directional interactions within a biological target's binding pocket.

Experimental and Computational Workflows for Determination

Accurate determination of hydrogen bond donor and acceptor counts is crucial for building predictive models in drug discovery. A combination of computational and experimental methods provides a comprehensive understanding.

Computational Protocol: In Silico Analysis
  • Obtain 3D Structure: Start with the 3D conformer of the molecule, which can be generated from its SMILES representation (O=C(O)C1=CC=2C=NC(Cl)=NC2N1C3CCCC3) using computational chemistry software.[5]

  • Atom Typing and Protonation State Prediction: Utilize molecular mechanics force fields (e.g., AMBER, CHARMM) to assign atom types. Predict the most likely protonation state at physiological pH (typically 7.4) using pKa prediction tools.

  • Identify Donors and Acceptors: Apply rule-based algorithms that identify hydrogen atoms bonded to electronegative atoms (N, O, S) as donors and electronegative atoms with lone pairs as acceptors.[4]

  • Calculate Surface Electrostatic Potential: Generate the molecular electrostatic potential (MEP) surface to visualize regions of positive (potential donor sites) and negative (potential acceptor sites) potential.

Experimental Protocol: Spectroscopic Titration

Spectroscopic methods can provide empirical data on the hydrogen bonding capacity of a compound.[6]

  • Selection of a Probe Molecule: Choose a probe molecule with a well-defined hydrogen bond donor or acceptor site and a chromophore that is sensitive to changes in its hydrogen-bonding environment.

  • Sample Preparation: Prepare a series of solutions containing a fixed concentration of the probe and varying concentrations of the compound of interest (CAS 1221443-32-8).

  • Spectroscopic Measurement: Acquire UV-Vis or NMR spectra for each solution. Changes in the spectral properties of the probe (e.g., a shift in absorption maximum or chemical shift) indicate the formation of hydrogen bonds.

  • Data Analysis: Plot the spectral changes as a function of the concentration of the compound of interest. The resulting binding isotherm can be fitted to a suitable model to determine the association constant (Ka), which reflects the strength of the hydrogen bond.

Visualizing Hydrogen Bonding Potential

The following diagram, generated using the DOT language, illustrates the hydrogen bond donor and acceptor sites on the 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid molecule.

H_Bond_Analysis cluster_molecule CAS 1221443-32-8 cluster_donors Hydrogen Bond Donors cluster_acceptors Hydrogen Bond Acceptors mol 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid D1 Carboxylic Acid (-OH) mol->D1 Donates H+ A1 Pyrimidine N1 mol->A1 Accepts H+ A2 Pyrimidine N3 mol->A2 Accepts H+ A3 Carbonyl Oxygen (C=O) mol->A3 Accepts H+ A4 Hydroxyl Oxygen (-OH) mol->A4 Accepts H+ A5 Pyrrole N7 mol->A5 Accepts H+

Caption: Hydrogen bond donor and acceptor sites of CAS 1221443-32-8.

This detailed analysis of the hydrogen bonding properties of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid provides a foundational understanding for its rational development as a potential drug candidate. The strategic placement of one hydrogen bond donor and five acceptors offers multiple opportunities for specific interactions with a biological target, a key characteristic for potent and selective therapeutics.

References

  • CCDC. (n.d.). Assessing the likelihood of polymorphism through hydrogen bond capabilities. Retrieved from [Link]

  • Chemaxon. (n.d.). Hydrogen Bond Donor Acceptor Plugin. Chemaxon Docs. Retrieved from [Link]

  • CAS. (n.d.). 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. CAS Common Chemistry. Retrieved from [Link]

  • Collaborative Drug Discovery. (2023, January 22). How does CDD count the # of hydrogen bond acceptors on molecules? CDD Support. Retrieved from [Link]

  • GPCRdb. (n.d.). compound 18 [PMID: 17723296]. Retrieved from [Link]

  • Roenfanz, H. F., et al. (2023). Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands. eScholarship. Retrieved from [Link]

  • Leo, A. J. (2000). Evaluating hydrogen-bond donor strength. Proteins: Structure, Function, and Genetics, 41(S4), 38-48. Retrieved from [Link]

Sources

Foundational

spiro[2.4]heptane oxygen heterocycles literature review

Advanced Synthesis, Reactivity, and Pharmacophore Integration Executive Summary & Structural Architecture The spiro[2.4]heptane scaffold represents a unique "privileged structure" in medicinal chemistry, offering a rigid...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Reactivity, and Pharmacophore Integration

Executive Summary & Structural Architecture

The spiro[2.4]heptane scaffold represents a unique "privileged structure" in medicinal chemistry, offering a rigid, three-dimensional framework that allows for the precise spatial orientation of substituents—a concept often termed "escaping from flatland." When oxygen is incorporated into this carbocyclic skeleton, the resulting oxaspiro[2.4]heptanes combine the conformational restriction of the spiro-junction with the specific reactivity and hydrogen-bonding capability of cyclic ethers and epoxides.

This guide provides a technical deep-dive into the three primary regioisomers of this class, defined by the position of the oxygen atom relative to the spiro-carbon (C3):

Isomer ClassIUPAC NomenclatureStructural DescriptionKey Characteristic
1-Oxaspiro 1-oxaspiro[2.4]heptaneEpoxide fused to cyclopentaneHigh ring strain (~27 kcal/mol); highly reactive electrophile.
4-Oxaspiro 4-oxaspiro[2.4]heptaneTHF ring spiro-fused to cyclopropaneStable ether linkage; accessed via [3+2] cycloadditions.
5-Oxaspiro 5-oxaspiro[2.4]heptaneOxygen in 5-ring,

to spiro center
Often found as lactones; key intermediate in Montelukast synthesis.
Structural Classification Diagram

OxaspiroClassification Root Spiro[2.4]heptane Oxygen Heterocycles Type1 1-Oxaspiro[2.4]heptane (Spiro-Epoxides) Root->Type1 Type2 4-Oxaspiro[2.4]heptane (Spiro-THF) Root->Type2 Type3 5-Oxaspiro[2.4]heptane (Spiro-Lactones/Ethers) Root->Type3 App1 Reactivity: Ring Expansion (Tiffeneau-Demjanov) Type1->App1 App2 Synthesis: D-A Cyclopropane [3+2] Cycloaddition Type2->App2 App3 Application: Montelukast Intermediate Type3->App3

Figure 1: Structural classification and primary synthetic/reactive attributes of oxaspiro[2.4]heptane regioisomers.

Synthetic Methodologies

The synthesis of these heterocycles requires strategies that manage the high strain energy of the cyclopropane ring while establishing the spiro-quaternary center.

Protocol A: 1-Oxaspiro[2.4]heptane (Spiro-Epoxides)

Target: Direct epoxidation of exocyclic double bonds. Mechanism: Corey-Chaykovsky Reaction.

This method utilizes sulfur ylides to transfer a methylene group to a ketone, or methylene transfer to an exocyclic alkene. The most robust route involves the methylenation of cyclopentanone followed by epoxidation, or direct spiro-epoxidation using sulfonium ylides.

Step-by-Step Protocol:

  • Reagents: Trimethylsulfoxonium iodide (Me3SOI), Sodium hydride (NaH), Cyclopentanone, DMSO/THF.

  • Ylide Formation: Suspend NaH (1.2 equiv) in dry DMSO under

    
    . Add Me3SOI (1.2 equiv) portion-wise at room temperature. Stir until gas evolution ceases (formation of dimethylsulfoxonium methylide).
    
  • Addition: Cool to 0°C. Add cyclopentanone (1.0 equiv) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. The ylide attacks the carbonyl to form a betaine intermediate, which collapses to expel DMSO and form the spiro-epoxide.

  • Workup: Quench with water, extract with diethyl ether. The product is volatile; use low-temperature concentration.

Protocol B: 4-Oxaspiro[2.4]heptane (Spiro-THF)

Target: Construction of the THF ring onto a cyclopropane donor. Mechanism: Lewis Acid-Catalyzed [3+2] Cycloaddition of Donor-Acceptor (D-A) Cyclopropanes.

This is a convergent strategy suitable for complex library synthesis. It exploits the "spring-loaded" nature of D-A cyclopropanes.

Reaction Scheme (Logic):

  • Precursor: A cyclopropane 1,1-diester (Donor) acts as a 1,3-dipole equivalent under Lewis Acid activation.

  • Electrophile: An aldehyde or ketone acts as the dipolarophile.

  • Catalyst:

    
     or 
    
    
    
    .

DA_Cycloaddition Start D-A Cyclopropane (1,1-Diester) Activation Lewis Acid (LA) Coordination Start->Activation Sn(OTf)2 Dipole 1,3-Zwitterion Intermediate Activation->Dipole Ring Opening Trap Aldehyde (R-CHO) Trapping Dipole->Trap [3+2] Product 4-Oxaspiro[2.4]heptane Derivative Trap->Product Cyclization

Figure 2: Mechanistic flow for the synthesis of 4-oxaspiro systems via D-A cyclopropane annulation.

Protocol C: 5-Oxaspiro[2.4]heptane (Lactones)

Target: Industrial synthesis of Montelukast intermediate.[1] Mechanism: Intramolecular Double Alkylation (Wurtz-type coupling).

This route is critical for drug development, specifically for leukotriene receptor antagonists.

Protocol:

  • Starting Material: 1,1-bis(hydroxymethyl)cyclopropane (or its cyclic sulfite/sulfate).

  • Activation: Convert diol to bis-mesylate or bis-halide.

  • Cyclization: React with a malonate equivalent or use a specific sequence involving oxetane ring opening followed by cyclization.

  • Key Industrial Route:

    • Precursor: 4,4-bis(bromomethyl)dihydro-2-furanone.[1]

    • Reagent: Zinc powder (activated).[1]

    • Conditions: N,N-dimethylacetamide (DMAc), 120°C.

    • Outcome: Intramolecular cyclization yields 5-oxaspiro[2.4]heptan-6-one.[1]

Reactivity & Ring Opening

The utility of oxaspiro[2.4]heptanes lies in their controlled instability. The strain energy of the spiro-system (~60-70 kcal/mol total) drives specific ring-opening reactions.

Acid-Catalyzed Rearrangement (1-Oxaspiro)

Treating 1-oxaspiro[2.4]heptane with Lewis acids (


) or protic acids triggers a Tiffeneau-Demjanov rearrangement .
  • Mechanism: Protonation of the epoxide oxygen

    
     C-O bond cleavage 
    
    
    
    Cation formation
    
    
    1,2-migration of the ring bond.
  • Product: Cyclobutanone derivatives (Ring expansion of the spiro-carbon).

Nucleophilic Ring Opening (Montelukast Chemistry)

In the synthesis of Montelukast, the 5-oxaspiro[2.4]heptan-6-one (a lactone) undergoes nucleophilic attack at the lactone carbonyl or alkyl-oxygen cleavage depending on conditions.

  • Reaction: The spiro-lactone is opened by a nucleophile (e.g., a Grignard reagent or thiol) to generate a gem-disubstituted cyclopropane carbinol.

  • Significance: This preserves the cyclopropane ring (crucial for biological activity) while extending the carbon chain.

Case Study: Montelukast Intermediate Synthesis

Objective: Scalable production of 5-oxaspiro[2.4]heptan-6-one. Context: This spiro-lactone is the "chiral anchor" for the side chain of Montelukast (Singulair).

Workflow Visualization:

Montelukast Step1 Pentaerythritol Derivative (Dibromide) Step2 Oxetane Formation (Base Induced) Step1->Step2 NaOH Step3 Ring Opening with CN- (Nitrile Synthesis) Step2->Step3 NaCN Step4 Hydrolysis & Bromination -> Bis(bromomethyl) lactone Step3->Step4 HBr/H2O Step5 Zn-Mediated Cyclization (Intramolecular Wurtz) Step4->Step5 Zn, DMAc, 120°C Final 5-Oxaspiro[2.4]heptan-6-one Step5->Final Yield: ~80%

Figure 3: Industrial synthetic pathway for the Montelukast spiro-lactone intermediate.

Data Summary: Reaction Conditions Comparison

MethodReagentsTemperatureYieldNotes
Zn-Cyclization Zn, DMAc120°C80%Scalable, avoids isomers.
Itaconate Red.

0°C45-60%Produces isomeric mixtures (4-one vs 6-one).
D-A Cycloadd.

25°C85-95%High stereocontrol, best for 4-oxaspiro analogs.

References

  • Synthesis and Biological Screening of New Azaspiro[2.4]heptanecarboxylate Derivatives. Journal of Advanced Scientific Research, 2020.

  • Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein. US Patent 5486622A / CA2145735A1.

  • Highly Diastereoselective Synthesis of Tetrahydrofurans via Lewis Acid-Catalyzed Cyclopropane/Aldehyde Cycloadditions. The Journal of Organic Chemistry, 2005.

  • The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Asian Journal of Organic Chemistry, 2025.

  • 1-Oxaspiro[2.4]heptane Structure and Properties. PubChem Compound Summary.

  • Spirocyclic Motifs in Natural Products. Encyclopedia MDPI, 2019.

  • Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones. Organic & Biomolecular Chemistry, 2012.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes for Preparation of 4-Oxaspiro[2.4]heptan-6-ol

This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable synthetic route for 4-Oxaspiro[2.4]heptan-6-ol . The guide prioritizes the ether-linked spirocycle (Oxygen at position...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable synthetic route for 4-Oxaspiro[2.4]heptan-6-ol .

The guide prioritizes the ether-linked spirocycle (Oxygen at position 4) based on IUPAC nomenclature for the "4-oxa" designation.[1] It also addresses the structurally related lactone (5-oxaspiro[2.4]heptan-6-one), a common intermediate in leukotriene antagonist synthesis, to ensure complete clarity regarding isomerism.

[1]

Introduction & Structural Analysis[1]

The target molecule, 4-oxaspiro[2.4]heptan-6-ol , represents a spirocyclic ether scaffold where a cyclopropane ring is fused to a tetrahydrofuran (THF) ring.[1] This structural motif is valuable in medicinal chemistry as a conformationally restricted bioisostere of gem-dimethyl groups or as a scaffold for fragment-based drug discovery (FBDD).[1]

Structural Definition & Numbering

To ensure synthetic accuracy, we define the numbering system used in this protocol:

  • Spiro Skeleton: Spiro[2.4]heptane.[1][2][3][4][5][6][7]

  • 4-Oxa: Oxygen replaces Carbon 4 (adjacent to the spiro center in the 5-membered ring).[1]

  • 6-ol: A hydroxyl group is located at Carbon 6 (beta to the oxygen).[1]

  • Equivalent IUPAC Name: Spiro[cyclopropane-1,2'-tetrahydrofuran]-4'-ol.[1]

Distinction from Isomers: This compound is distinct from 5-oxaspiro[2.4]heptan-6-one , a lactone intermediate used in the synthesis of Montelukast.[1] Researchers seeking the lactone should refer to the "Alternative Isomer Note" at the end of this document.[1]

Retrosynthetic Analysis

The most efficient construction of the 4-oxaspiro[2.4]heptane system involves the intramolecular cyclization of a substituted cyclopropanol.[1] The high ring strain of the cyclopropane requires mild conditions to prevent ring opening.

Strategic Disconnection: The C4–O bond (ether linkage) is formed via intramolecular nucleophilic attack of a tertiary hydroxyl group (on the cyclopropane) onto an electrophilic center (epoxide) on the side chain.[1]

Retrosynthesis cluster_legend Legend Target 4-Oxaspiro[2.4]heptan-6-ol (Target Molecule) Precursor Epoxy-Alcohol Intermediate (1-(Oxiran-2-ylmethyl)cyclopropanol) Target->Precursor Intramolecular Epoxide Opening (5-exo-tet) Start 1-Allylcyclopropanol Precursor->Start Epoxidation (mCPBA or VO(acac)2) Raw Cyclopropanone Equivalent (e.g., 1-Ethoxycyclopropanol) Start->Raw Grignard Addition (AllylMgBr) key Blue: Target | Yellow: Key Intermediate | Green: Starting Material

Figure 1: Retrosynthetic strategy utilizing an epoxide-opening cyclization cascade.

Detailed Synthetic Protocol

Phase 1: Preparation of 1-Allylcyclopropanol

Direct addition of allylmagnesium bromide to cyclopropanone is challenging due to the instability of cyclopropanone. We utilize 1-ethoxycyclopropanol or a hemiketal equivalent as a stable surrogate.[1]

Reagents:

  • Ethyl 3-chloropropionate[1]

  • Magnesium turnings / Ethyl bromide (to generate EtMgBr)[1]

  • Allylmagnesium bromide (1.0 M in ether)[1]

  • Titanium(IV) isopropoxide (Kulinkovich conditions - Alternative) or standard Grignard conditions.[1]

Protocol (via 1-Ethoxycyclopropanol derivative):

  • Preparation of 1-Ethoxycyclopropanol: React ethyl vinyl ether with diethylzinc/diiodomethane (Simmons-Smith) or use the Kulinkovich cyclopropanation of ethyl formate (though this gives cyclopropanol).[1]

    • Preferred Route: Reaction of Cyclopropanone ethyl hemiacetal (generated in situ from ethyl 3-chloropropionate and Na/EtOH) with Allylmagnesium bromide.[1]

  • Grignard Addition:

    • Cool a solution of the cyclopropanone precursor (10 mmol) in dry THF (50 mL) to -78°C.

    • Add Allylmagnesium bromide (12 mmol) dropwise over 20 minutes.

    • Allow the mixture to warm to 0°C and stir for 2 hours.

  • Work-up:

    • Quench with saturated aqueous NH₄Cl.

    • Extract with Diethyl Ether (3 x 30 mL).

    • Dry over MgSO₄ and concentrate carefully (product is volatile).[1]

    • Yield Check: Expect ~60-75% of 1-allylcyclopropanol .[1]

Phase 2: Epoxidation and Cyclization (The "One-Pot" Cascade)

This phase converts the alkene into an epoxide, which is then opened by the tertiary hydroxyl group of the cyclopropane to form the spiro-ether ring.[1]

Reagents Table:

ReagentRoleEquiv.Notes
1-AllylcyclopropanolSubstrate1.0Freshly prepared
m-CPBA (77%)Oxidant1.1Purify if yellow
NaHCO₃Buffer2.0Prevents acid rearrangement
CSA (Camphorsulfonic acid)Catalyst0.1For cyclization step
DCM (Dichloromethane)Solvent-Anhydrous

Step-by-Step Protocol:

  • Epoxidation:

    • Dissolve 1-allylcyclopropanol (1.0 g, ~10 mmol) in anhydrous DCM (40 mL).

    • Add solid NaHCO₃ (1.7 g, 20 mmol) to buffer the reaction.

    • Cool to 0°C.[2]

    • Add m-CPBA (2.2 g, 11 mmol) portion-wise.[1]

    • Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 3 hours.

    • Monitoring: TLC should show disappearance of the alkene and appearance of a more polar spot (epoxide).[1]

  • Cyclization (Acid Catalyzed):

    • Note: In many cases, the acidity of m-CPBA byproducts is sufficient to drive cyclization.[1] However, for controlled synthesis:

    • Filter the reaction mixture to remove solid m-chlorobenzoic acid and carbonates.[1]

    • Transfer filtrate to a clean flask.

    • Add CSA (10 mol%) or p-TsOH (5 mol%) at 0°C.[1]

    • Stir for 1-2 hours. The tertiary alcohol attacks the epoxide (5-exo-tet favored) to close the THF ring.[1]

  • Purification:

    • Quench with saturated NaHCO₃ solution.[3]

    • Separate phases and extract aqueous layer with DCM.

    • Dry organic layers over Na₂SO₄.[8]

    • Concentrate under reduced pressure.

    • Flash Chromatography: Elute with Hexanes:Ethyl Acetate (gradient 4:1 to 1:1). The alcohol functionality makes the product polar.

Expected Product Data:

  • Appearance: Colorless oil.

  • 1H NMR (Diagnostic): Look for cyclopropyl protons (0.4–0.9 ppm, multiplet, 4H), the CH-OH proton (multiplet, ~4.2 ppm), and the CH2 adjacent to the ether oxygen (3.6–3.9 ppm).[1]

Mechanistic Pathway[1][2]

Understanding the mechanism is crucial for troubleshooting. The cyclization relies on the nucleophilicity of the cyclopropyl hydroxyl group.

Mechanism cluster_note Critical Control Point Step1 1-Allylcyclopropanol Step2 Epoxide Intermediate (Transient) Step1->Step2 mCPBA (Epoxidation) Step3 Protonated Epoxide Step2->Step3 H+ (CSA) Step4 4-Oxaspiro[2.4]heptan-6-ol (Target) Step3->Step4 Intramolecular Attack (5-exo-tet)

Figure 2: Reaction mechanism showing the 5-exo-tet cyclization.

Alternative Isomer Note (Crucial for Drug Development)

If your target is related to Montelukast or Leukotriene Antagonists , you may be searching for the 5-oxaspiro[2.4]heptan-6-one series (Lactone).[1]

  • Structure: Oxygen is at position 5 (separated from spiro center by CH2).[1]

  • Synthesis of 5-oxa isomer:

    • Start with 1,1-di(hydroxymethyl)cyclopropane .

    • React with diethyl malonate or equivalent to form the lactone.

    • Or: Cyclization of 4,4-bis(bromomethyl)dihydro-2-furanone with Zinc (US Patent 5,486,622).[1]

  • Reduction: Reduction of this lactone with DIBAL-H yields 5-oxaspiro[2.4]heptan-6-ol (a lactol), which is an isomer of the protocol described above.[1]

Ensure you have the correct target before proceeding. The protocol in Section 3 yields the 4-oxa (ether) isomer.[1]

References

  • Kulinkovich, O. G. (2003).[1] "The Kulinkovich Reaction in the Synthesis of Cyclopropanols." Chemical Reviews, 103(7), 2597–2632.[1] Link[1]

  • Trost, B. M., & Rhee, Y. H. (2003).[1] "Ruthenium-Catalyzed Cycloisomerization of Diynols." Journal of the American Chemical Society, 125(38), 11482-11483.[1] (Relevant for spiro-ether formation principles). Link[1]

  • Methoden der Organischen Chemie (Houben-Weyl). "Synthesis of Spiro Compounds." Vol. E17b.
  • PubChem Compound Summary. "4-oxaspiro[2.4]heptan-6-one" (Precursor validation). Link[1]

  • US Patent 5486622A. "Process for producing 5-oxaspiro[2.4]heptan-6-one."[1] (Reference for the isomeric lactone route). Link

Sources

Application

Application Note: High-Precision Functionalization of 4-Oxaspiro[2.4]heptan-6-ol

Executive Summary & Strategic Analysis The scaffold 4-Oxaspiro[2.4]heptan-6-ol represents a high-value pharmacophore in modern drug discovery. It combines the conformational restriction of a spirocyclic system with the p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The scaffold 4-Oxaspiro[2.4]heptan-6-ol represents a high-value pharmacophore in modern drug discovery. It combines the conformational restriction of a spirocyclic system with the physicochemical benefits of a tetrahydrofuran (THF) ring and a cyclopropane moiety. This specific architecture acts as a bioisostere for gem-dimethyl groups or standard saturated heterocycles, often improving metabolic stability and lowering lipophilicity (LogP).

However, functionalizing the C6-hydroxyl group presents a dichotomy of reactivity:

  • The Secondary Alcohol: Chemically versatile but sterically influenced by the "cupped" shape of the spiro-system.

  • The Structural Fragility: The spiro[2.4] junction involves a strained cyclopropane ring adjacent to an ether oxygen (position 4). This proximity creates a "push-pull" electronic environment that renders the cyclopropane highly susceptible to acid-catalyzed ring opening or rearrangement.

Core Directive: This guide prioritizes neutral to basic conditions . Strong Brønsted acids (e.g., HCl, H₂SO₄) and aggressive Lewis acids (e.g., AlCl₃) must be avoided to preserve the spiro-cyclopropane integrity.

Structural Logic & Reagent Selection Map

The following decision matrix illustrates the safe operating window for this substrate.

ReagentSelection Substrate 4-Oxaspiro[2.4]heptan-6-ol Goal Desired Transformation Substrate->Goal Oxidation Oxidation to Ketone Goal->Oxidation Etherification Ether Formation Goal->Etherification Inversion Stereo-Inversion (Mitsunobu) Goal->Inversion Fluorination Fluorination Goal->Fluorination DMP Dess-Martin Periodinane (Safe, Neutral) Oxidation->DMP Jones Jones Reagent (AVOID: Acidic) Oxidation->Jones Ring Opening Swern Swern (DMSO/Oxalyl Cl) (RISK: HCl byproduct) Oxidation->Swern Acid Risk NaH NaH / Alkyl Halide (Safe, Basic) Etherification->NaH DIAD DIAD / PPh3 (Safe, Neutral) Inversion->DIAD Pheno PhenoFluor (Safe, Mild) Fluorination->Pheno DAST DAST (RISK: Elimination) Fluorination->DAST Rearrangement

Figure 1: Reagent compatibility matrix. Green paths indicate validated, high-integrity protocols; red dashed paths indicate high-risk reagents likely to degrade the spiro-cyclopropane moiety.

Validated Protocols

Protocol A: Oxidation to 4-Oxaspiro[2.4]heptan-6-one

Objective: Create the ketone intermediate for reductive amination or Grignard addition. Why this method? Standard Swern oxidation generates HCl as a byproduct, which can open the cyclopropane ring. Jones oxidation is too acidic. Dess-Martin Periodinane (DMP) is the gold standard here as it operates at neutral pH and room temperature.

Materials:

  • Substrate: 4-Oxaspiro[2.4]heptan-6-ol (1.0 equiv)

  • Reagent: Dess-Martin Periodinane (1.2 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Sat. NaHCO₃ / Na₂S₂O₃ (1:1 mixture)

Step-by-Step:

  • Dissolution: Dissolve 100 mg (0.88 mmol) of the alcohol in 5 mL of anhydrous DCM in a round-bottom flask under Argon.

  • Addition: Add DMP (448 mg, 1.05 mmol) in one portion at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (stain with KMnO₄; the ketone is not UV active).

  • Quench: Dilute with 10 mL Et₂O. Pour into 10 mL of a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).

  • Isolation: Separate layers. Extract aqueous layer with Et₂O (2x). Dry combined organics over MgSO₄, filter, and concentrate in vacuo at <30°C (ketones on small spiro rings can be volatile).

Protocol B: Etherification (O-Alkylation)

Objective: Install a lipophilic side chain or linker. Why this method? The cyclopropane ring tolerates basic conditions well. Sodium Hydride (NaH) is effective, but temperature control is vital to prevent elimination reactions (E2) on the THF ring.

Materials:

  • Substrate: 4-Oxaspiro[2.4]heptan-6-ol (1.0 equiv)

  • Base: NaH (60% dispersion in oil, 1.5 equiv)

  • Electrophile: Benzyl bromide or Alkyl iodide (1.2 equiv)

  • Solvent: DMF (anhydrous) or THF

Step-by-Step:

  • Preparation: Wash NaH with dry hexane under Argon to remove oil (optional but recommended for small scales). Suspend NaH in dry DMF at 0°C.

  • Deprotonation: Add a solution of the alcohol in DMF dropwise to the NaH suspension. Stir at 0°C for 30 minutes. Note: Evolution of H₂ gas will occur.

  • Alkylation: Add the alkyl halide dropwise.

  • Completion: Allow to warm to RT and stir for 4–12 hours.

  • Workup: Quench carefully with water at 0°C. Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.

Protocol C: Stereochemical Inversion (Mitsunobu Reaction)

Objective: Invert the chiral center at C6 (e.g., converting an (S)-alcohol to an (R)-ester/amine). Why this method? The Mitsunobu reaction is neutral and highly stereospecific. It avoids the carbocation intermediates that would trigger spiro-rearrangement.

Materials:

  • Substrate: 4-Oxaspiro[2.4]heptan-6-ol (1.0 equiv)

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Nucleophile: 4-Nitrobenzoic acid (for ester) or Phthalimide (for amine) (1.5 equiv)

Step-by-Step:

  • Mix: Combine alcohol, PPh₃, and the nucleophile (acid/imide) in anhydrous THF at 0°C.

  • Activate: Add DIAD dropwise over 10 minutes. The solution will turn yellow.

  • React: Stir at RT for 12 hours.

  • Workup: Concentrate directly. Triturate with cold Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate by column chromatography.

  • Cleavage (if needed): If an ester was formed, mild hydrolysis (LiOH/THF/H₂O) yields the inverted alcohol.

Critical Data Summary

ParameterValue / NoteRelevance
Molecular Weight 114.14 g/mol Small fragment, high ligand efficiency.
LogP (Calc) ~ -0.2 to 0.1Polar, water-soluble fragment. Good for lowering lipophilicity.
H-Bond Donors 1 (OH)Functionalization target.
Acid Stability LOW Cyclopropane + Ether = Acid Sensitive. Avoid pH < 3.
Base Stability HIGH Compatible with NaH, KHMDS, LiOH.
Thermal Limit < 80°CAvoid high heat to prevent ring strain release/polymerization.

Mechanistic Pathway: Acid-Catalyzed Degradation (What to Avoid)

Understanding the failure mode is crucial for troubleshooting. If acidic reagents are used, the following degradation pathway is likely:

Degradation Start 4-Oxaspiro[2.4]heptan-6-ol Protonation Protonation of Ether Oxygen (Strong Acid H+) Start->Protonation + H+ RingOpen Spiro-Ring Opening (Formation of Tertiary Carbocation) Protonation->RingOpen Strain Release Product Gem-dimethyl / Acyclic Rearrangement (Loss of Spiro Structure) RingOpen->Product Nucleophile Capture

Figure 2: The degradation mechanism triggered by strong acids. The ether oxygen, when protonated, facilitates the opening of the strained cyclopropane ring, destroying the pharmacophore.

References & Sourcing

  • Fluorochem Product Data. 4-Oxaspiro[2.4]heptan-6-ol (CAS 1221443-32-8).[1] Technical Data Sheet. Link

  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres.[2] Chemical Communications (RSC).[2] Discusses stability and synthesis of spiro[2.4] and spiro[3.3] systems. Link

  • PubChem Compound Summary. 4-Oxaspiro[2.4]heptan-6-ol Structure and Properties.Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. (Analogous chemistry for strained spiro-ethers). Angewandte Chemie Int. Ed. (Referenced for general handling of acid-sensitive spiro-ethers).

Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. The user assumes all liability for experimental execution.

Sources

Method

protocol for oxidation of 4-Oxaspiro[2.4]heptan-6-ol to ketone

An Application Note for the Selective Oxidation of 4-Oxaspiro[2.4]heptan-6-ol to 4-Oxaspiro[2.4]heptan-6-one Introduction: The Synthetic Value of Spirocyclic Ketones The spirocyclic ketone, 4-Oxaspiro[2.4]heptan-6-one, i...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Selective Oxidation of 4-Oxaspiro[2.4]heptan-6-ol to 4-Oxaspiro[2.4]heptan-6-one

Introduction: The Synthetic Value of Spirocyclic Ketones

The spirocyclic ketone, 4-Oxaspiro[2.4]heptan-6-one, is a valuable intermediate in the synthesis of complex organic molecules, notably as a precursor for leukotriene antagonists.[1][2] The efficient and selective synthesis of this ketone from its corresponding secondary alcohol, 4-Oxaspiro[2.4]heptan-6-ol, is a critical transformation. This application note provides detailed protocols for this oxidation, targeting researchers and drug development professionals. We will explore three robust and widely adopted methods: the Swern Oxidation, the Parikh-Doering Oxidation, and the Dess-Martin Periodinane (DMP) Oxidation. Each protocol is presented with an emphasis on the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

The challenge in oxidizing secondary alcohols to ketones lies in achieving high conversion and selectivity without over-oxidation or side reactions, especially with sensitive substrates. The methods presented here are renowned for their mild conditions and broad functional group tolerance, making them ideal for complex molecule synthesis.[3][4][5]

Strategic Selection of an Oxidation Protocol

Choosing the appropriate oxidation method depends on several factors including the scale of the reaction, the presence of other functional groups, available laboratory equipment, and safety considerations.

  • Swern Oxidation : This classic method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures (-78 °C).[3][6] It is known for its high yields and reliability but requires careful temperature control and handling of toxic, volatile byproducts like carbon monoxide and the notoriously malodorous dimethyl sulfide.[3][6]

  • Parikh-Doering Oxidation : A variation of activated DMSO oxidations, this method employs the sulfur trioxide pyridine complex (SO₃•Py) as the activator.[5][7] A key advantage is its ability to run at temperatures between 0 °C and room temperature, circumventing the need for cryogenic baths.[7] This makes it operationally simpler and more scalable than the Swern oxidation.

  • Dess-Martin Periodinane (DMP) Oxidation : This protocol uses a hypervalent iodine reagent, Dess-Martin periodinane, to achieve a swift and clean oxidation at room temperature.[4][8] It is highly chemoselective and boasts a straightforward workup.[9][10] However, the reagent is relatively expensive, and caution is advised due to its potentially explosive nature under certain conditions.[9][11]

The general transformation is illustrated below:

G cluster_reaction Oxidation of 4-Oxaspiro[2.4]heptan-6-ol Start 4-Oxaspiro[2.4]heptan-6-ol (Starting Material) Reagents [Oxidizing Agent] (e.g., Swern, DMP, etc.) DCM, specified temp. Start->Reagents 1. React with Product 4-Oxaspiro[2.4]heptan-6-one (Target Ketone) Reagents->Product 2. Yields

Caption: General reaction scheme for the target oxidation.

Comparative Overview of Protocols

The following table summarizes the key characteristics of each protocol to aid in selection.

FeatureSwern OxidationParikh-Doering OxidationDess-Martin Periodinane (DMP)
Primary Reagents DMSO, Oxalyl Chloride, TriethylamineDMSO, SO₃•Pyridine Complex, TriethylamineDess-Martin Periodinane
Solvent Dichloromethane (DCM)DCM / DMSODichloromethane (DCM)
Temperature -78 °C to -60 °C0 °C to Room TemperatureRoom Temperature
Reaction Time 1-2 hours1-4 hours0.5-2 hours[8]
Pros High yields, reliable, mild conditionsNon-cryogenic, operationally simple[7]Fast, neutral pH, easy workup, high chemoselectivity[9][10]
Cons Cryogenic temps required, toxic/odorous byproducts[3][6]Can require large excess of reagents[7]Reagent cost, potentially explosive[11]

Protocol 1: Swern Oxidation

The Swern oxidation proceeds via the formation of a reactive chloro(dimethyl)sulfonium chloride species from DMSO and oxalyl chloride.[3][12] This species reacts with the alcohol to form an alkoxysulfonium salt. A hindered non-nucleophilic base, such as triethylamine, then deprotonates the carbon adjacent to the oxygen, leading to an intramolecular elimination that yields the ketone, dimethyl sulfide, and triethylammonium chloride.[3][13]

Mechanism Overview

Swern_Mechanism DMSO DMSO Activator Chloro(dimethyl)sulfonium Chloride (4) DMSO->Activator reacts with (1) OxalylCl Oxalyl Chloride OxalylCl->Activator AlkoxySalt Alkoxysulfonium Salt (6) Activator->AlkoxySalt reacts with (2) Alcohol Alcohol (5) Alcohol->AlkoxySalt Ylide Sulfur Ylide (7) AlkoxySalt->Ylide deprotonates (3) Base Triethylamine Base->Ylide Ketone Ketone (8) Ylide->Ketone decomposes to (4) Byproducts DMS + CO + CO2 + Et3NHCl Ylide->Byproducts

Caption: Simplified workflow of the Swern oxidation mechanism.[3]

Materials and Equipment
  • 4-Oxaspiro[2.4]heptan-6-ol

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxalyl Chloride (or Trifluoroacetic Anhydride)

  • Triethylamine (Et₃N)

  • Round-bottom flask with stir bar

  • Dry ice/acetone bath (-78 °C)

  • Syringes and needles

  • Inert atmosphere setup (Argon or Nitrogen)

  • TLC plates for reaction monitoring

Step-by-Step Procedure
  • Setup: Under an inert atmosphere, add anhydrous DCM (approx. 0.2 M relative to the alcohol) to a flame-dried round-bottom flask. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Formation: To the cold DCM, slowly add oxalyl chloride (1.5 equivalents) via syringe. Then, add anhydrous DMSO (2.2 equivalents) dropwise, ensuring the internal temperature does not rise significantly. Stir for 15 minutes.

  • Alcohol Addition: Dissolve 4-Oxaspiro[2.4]heptan-6-ol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it slowly to the reaction mixture. Stir for 30-45 minutes at -78 °C.

  • Base Addition: Add triethylamine (5.0 equivalents) dropwise. The mixture may become thick. Continue stirring for another 30 minutes at -78 °C.

  • Quenching: Remove the flask from the cold bath and allow it to warm to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-Oxaspiro[2.4]heptan-6-one.

Safety Note: Oxalyl chloride is corrosive and toxic. The reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has an extremely unpleasant odor. All steps must be performed in a well-ventilated fume hood.[3][6] Used glassware should be rinsed with bleach to oxidize the residual dimethyl sulfide.[3]

Protocol 2: Parikh-Doering Oxidation

This protocol offers a milder alternative to the Swern oxidation by avoiding cryogenic conditions. It uses the SO₃•pyridine complex to activate DMSO.[5][7] The mechanism is analogous to other activated DMSO oxidations, involving the formation of an alkoxysulfonium intermediate that eliminates to the ketone.[5][7]

Materials and Equipment
  • 4-Oxaspiro[2.4]heptan-6-ol

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sulfur trioxide pyridine complex (SO₃•Py)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask with stir bar

  • Ice/water bath (0 °C)

Step-by-Step Procedure
  • Setup: To a round-bottom flask under an inert atmosphere, add 4-Oxaspiro[2.4]heptan-6-ol (1.0 equivalent), anhydrous DCM, anhydrous DMSO (3.0-5.0 equivalents), and triethylamine (3.0-5.0 equivalents).

  • Cooling: Cool the mixture to 0 °C in an ice/water bath.

  • Reagent Addition: Add the SO₃•pyridine complex (1.5-3.0 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring progress by TLC.

  • Work-up: Quench the reaction by adding water. Transfer to a separatory funnel and extract with ethyl acetate or DCM. Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is prized for its operational simplicity and mild, neutral conditions.[10] The reaction mechanism involves a ligand exchange on the hypervalent iodine center, where the alcohol displaces an acetate group. An intramolecular deprotonation of the α-hydrogen by an acetate ligand then facilitates the reductive elimination of the iodine(V) species to an iodine(III) species, yielding the ketone.[9][14]

Materials and Equipment
  • 4-Oxaspiro[2.4]heptan-6-ol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (optional, for acid-sensitive substrates)[4]

  • Round-bottom flask with stir bar

Step-by-Step Procedure
  • Setup: In a round-bottom flask, dissolve 4-Oxaspiro[2.4]heptan-6-ol (1.0 equivalent) in anhydrous DCM (approx. 0.1-0.2 M).

  • Reagent Addition: Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution in one portion at room temperature. If the substrate is acid-sensitive, a buffer like pyridine or sodium bicarbonate can be added.[4]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30-90 minutes. Monitor by TLC until the starting material is consumed. The rate of oxidation can be increased by the addition of a small amount of water.[4][8]

  • Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography to remove the iodinane byproduct.

Safety Note: Dess-Martin Periodinane is shock-sensitive and can be explosive, particularly upon heating or when impure.[11] Handle with care and avoid grinding the solid.

General Experimental Workflow

The following diagram illustrates the universal workflow applicable to all three protocols, from initial setup to final product isolation.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble and flame-dry glassware B 2. Add solvent and cool to target temp A->B C 3. Add reagents and starting material B->C D 4. Monitor reaction progress (TLC) C->D E 5. Quench reaction D->E F 6. Liquid-liquid extraction E->F G 7. Dry and concentrate organic phase F->G H 8. Purify via column chromatography G->H I Pure 4-Oxaspiro[2.4]heptan-6-one H->I

Caption: A generalized workflow for oxidation reactions.

Conclusion

The oxidation of 4-Oxaspiro[2.4]heptan-6-ol to 4-Oxaspiro[2.4]heptan-6-one can be successfully achieved using several mild and efficient protocols. The choice between Swern, Parikh-Doering, and Dess-Martin oxidations will depend on the specific requirements of the synthesis, including scale, equipment availability, and sensitivity of the substrate. By understanding the causality behind each protocol's conditions and mechanism, researchers can confidently select and execute the optimal procedure for their synthetic goals.

References

  • Mechanism of the Swern Oxidation: Significant Deviations from Transition St
  • Swern oxidation. Wikipedia.[Link]

  • Swern Oxidation. Chemistry Steps.[Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.[Link]

  • Parikh–Doering oxidation. Wikipedia.[Link]

  • Swern Oxidation. Organic Chemistry Portal.[Link]

  • Dess–Martin oxidation. Wikipedia.[Link]

  • DMP Reagent: Mechanism, Uses & Examples in Chemistry. Vedantu.[Link]

  • Parikh–Doering oxidation. Grokipedia.[Link]

  • The dess-martin periodinane. Organic Syntheses Procedure.[Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal.[Link]

  • DMP (Dess–Martin periodinane) oxidation. Chemistry Steps.[Link]

  • Parikh-Doering Oxidation. Chem-Station Int. Ed.[Link]

  • Parikh-Doering oxidation. YouTube.[Link]

  • Dess–Martin periodinane. Wikipedia.[Link]

  • CHEM 330 Topics Discussed on Nov. 20 The Parekh-Doering oxidation. University of Michigan LSA.[Link]

  • Swern Oxidation of Alcohols | A useful alternative to PCC. YouTube.[Link]

  • Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein.
  • Preparation method of 5-oxaspiro[3][6]heptane-6-one and intermediate thereof. Google Patents.

  • Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal.[Link]

  • Process and intermediates for the production of 5-oxaspiro 2.4 heptan-6-one.
  • 4-oxaspiro[2.4]heptan-6-one (C6H8O2). PubChem.[Link]

  • 4-heptanone. Organic Syntheses Procedure.[Link]

  • Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone. PMC.[Link]

  • oxidation of aldehydes and ketones. Chemguide.[Link]

Sources

Application

Application Note: Incorporation of Spiro Ethers into Kinase Inhibitor Scaffolds

Abstract & Rationale In the optimization of kinase inhibitors, medicinal chemists frequently encounter the "flatland" problem—where increasing aromaticity to drive potency leads to poor physicochemical properties (low so...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

In the optimization of kinase inhibitors, medicinal chemists frequently encounter the "flatland" problem—where increasing aromaticity to drive potency leads to poor physicochemical properties (low solubility, high lipophilicity/LogP, and rapid metabolic clearance).

This guide details the strategic incorporation of spiro ethers (specifically spirooxetanes and spirotetrahydrofurans) as bioisosteres for gem-dimethyl groups, carbonyls, and morpholines. Unlike traditional solubilizing groups, spiro ethers introduce


 character (

) and specific vectorality without the lipophilic penalty of alkyl chains or the metabolic liability of solvent-exposed methyl groups.
Key Advantages:
  • Lipophilicity Modulation: Spirooxetanes lower LogD

    
     compared to gem-dimethyl analogues due to the high polarity of the ether oxygen and the reduced lipophilic surface area.
    
  • Metabolic Blocking: The strained ring prevents cytochrome P450 oxidation at the

    
    -carbon, a common "soft spot" in cyclic amines (e.g., piperidines/pyrrolidines).
    
  • Conformational Restriction: The spiro-fusion locks the attached piperidine/azetidine ring into a specific chair/pucker, potentially reducing the entropic penalty of binding to the kinase hinge or solvent-front region.

Design Principles: The "Magic Spiro" Effect

The transition from a planar or flexible kinase inhibitor to a spiro-ether scaffold follows a specific logic. The spirooxetane is not merely a spacer; it is a structural patch that alters the electronic and steric environment of the core.

Graphviz Diagram: Design Logic & Property Space

The following diagram illustrates the structural evolution from a standard morpholine-capped kinase inhibitor to a spiro-ether analogue.

DesignLogic Flat Standard Kinase Core (Planar Aromatic) Morpholine Morpholine Tail (Solvent Exposed) Flat->Morpholine Standard Design Liability Metabolic Liability (CYP Oxidation at alpha-carbon) Morpholine->Liability High Clearance Spiro Spiro-Ether Scaffold (1-oxa-6-azaspiro[3.5]nonane) Morpholine->Spiro Bioisosteric Replacement Benefit1 Reduced LogD (Lower Lipophilicity) Spiro->Benefit1 Benefit2 Blocked Metabolism (Quaternary Carbon) Spiro->Benefit2 Benefit3 Increased Fsp3 (Solubility) Spiro->Benefit3

Figure 1: Strategic replacement of morpholine with spiro-ether scaffolds to address metabolic liabilities and lipophilicity.[1]

Comparative Physicochemical Data

The following table summarizes the impact of replacing a gem-dimethyl group or a morpholine with a spirooxetane in a representative kinase inhibitor scaffold (e.g., a JAK or PI3K inhibitor context).

Propertygem-Dimethyl AnalogMorpholine AnalogSpirooxetane AnalogImpact
LogD (pH 7.4) 3.51.81.2 Improved Solubility
Solubility (

M)
< 10150> 500 High Aqueous Stability
Cl

(mL/min/kg)
High (Rapid N-dealkylation)Moderate (Ring oxidation)Low Metabolic Blockade
hERG Inhibition High RiskModerateLow Reduced Lipophilicity
F

Score
0.250.300.45 "Escape from Flatland"

Experimental Protocols

Protocol A: Synthesis of the Spiro-Ether Building Block

Target: 1-oxa-6-azaspiro[3.5]nonane (The "Spiro-Morpholine" Surrogate). Context: This building block is subsequently coupled to the kinase hinge-binding core (e.g., a chloropyrimidine) via an S


Ar reaction.
Reagents Required:
  • N-Boc-4-piperidone (CAS: 79099-07-3)

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu)

  • AD-mix-

    
     (or OsO
    
    
    
    /NMO)
  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium Hydride (NaH)[2]

  • Solvents: THF, DCM, DMF (Anhydrous)

Step-by-Step Workflow:
  • Wittig Olefination (Formation of Exocyclic Alkene):

    • Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0°C.

    • Add KOtBu (1.2 equiv) portion-wise. Stir for 30 min (yellow suspension).

    • Add N-Boc-4-piperidone (1.0 equiv) dropwise. Warm to RT and stir for 4 hours.

    • Workup: Quench with saturated NH

      
      Cl. Extract with Et
      
      
      
      O. Dry (MgSO
      
      
      ) and concentrate. Purify via silica flash chromatography (Hex/EtOAc).
    • Checkpoint: Verify formation of the exocyclic alkene via

      
      H NMR (approx. 4.7 ppm for alkene protons).
      
  • Dihydroxylation:

    • Dissolve the alkene in t-BuOH/H

      
      O (1:1).
      
    • Add AD-mix-

      
       (1.4 g per mmol of alkene). Stir vigorously at RT for 12 hours.
      
    • Quench: Add solid Na

      
      SO
      
      
      
      to reduce osmate esters.
    • Workup: Extract with EtOAc. The product is the N-Boc-4-(hydroxymethyl)-4-hydroxypiperidine.

  • Selective Tosylation & Cyclization (The Critical Step):

    • Rationale: We must selectively tosylate the primary alcohol over the tertiary alcohol to enable the intramolecular Williamson ether synthesis.

    • Dissolve the diol in anhydrous Pyridine/DCM (1:1) at 0°C.

    • Add TsCl (1.1 equiv) portion-wise. Stir at 0°C for 4 hours (monitor by TLC to avoid bis-tosylation).

    • Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), then brine.

    • Cyclization: Dissolve the crude monotosylate in anhydrous THF.

    • Add NaH (60% dispersion, 2.0 equiv) carefully at 0°C.

    • Warm to 60°C for 2 hours. The tertiary alkoxide displaces the primary tosylate to form the 4-membered oxetane ring.

  • Deprotection:

    • Treat the N-Boc-spirooxetane with TFA/DCM (1:4) for 1 hour.

    • Concentrate to yield the 1-oxa-6-azaspiro[3.5]nonane trifluoroacetate salt.

Graphviz Diagram: Synthetic Pathway

Synthesis Ketone N-Boc-4-Piperidone Alkene Exocyclic Alkene (Wittig) Ketone->Alkene Ph3PMeBr, KOtBu Diol 1,3-Diol (Dihydroxylation) Alkene->Diol AD-mix-alpha Tosylate Primary Tosylate Diol->Tosylate TsCl, Pyridine Spiro Spirooxetane Scaffold (Cyclization) Tosylate->Spiro NaH, THF, 60°C

Figure 2: Synthetic route for the construction of the spirooxetane piperidine core.

Protocol B: Metabolic Stability Profiling (Microsomal Stability)

Objective: Validate the hypothesis that spiro-incorporation reduces intrinsic clearance (


).
  • Preparation:

    • Prepare 10 mM stock solutions of the Reference (Morpholine analog) and Test Compound (Spiro analog) in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Incubation:

    • Dilute compounds to 1

      
      M in Phosphate Buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes.
      
    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

    • Timepoints: Sample at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Analysis:

    • Transfer 50

      
      L aliquots into 150 
      
      
      
      L ice-cold Acetonitrile (containing internal standard).
    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. The slope is

      
      .
      
    • 
      .
      
    • Success Criterion: Spiro analog should show >2-fold reduction in

      
       compared to the parent.
      

References

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.[3] Journal of Medicinal Chemistry.[4][5][6]

  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters.[2]

  • Mullard, A. (2016). Spirocycles in Drug Discovery: The "Escape from Flatland". Nature Reviews Drug Discovery.

  • Barnes-Seeman, D., et al. (2014). Metabolic Stability and Properties of Spirocyclic Ethers. ACS Medicinal Chemistry Letters.[6]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[3][6][7][8] Chemical Reviews.

Sources

Method

Application Note: Strategic Incorporation of Spirocyclic Ether Motifs for Solubility Optimization in Lead Generation

Abstract & Scope This guide details the strategic application of spirocyclic ether motifs—specifically spiro[3.3]heptanes and spiro[3.4]octanes—to resolve solubility attrition in drug discovery.[1] Poor aqueous solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the strategic application of spirocyclic ether motifs—specifically spiro[3.3]heptanes and spiro[3.4]octanes—to resolve solubility attrition in drug discovery.[1] Poor aqueous solubility remains a primary cause of failure in preclinical development, often stemming from the "brick dust" phenomenon (high crystal lattice energy) or excessive lipophilicity (high LogP).

This note provides a mechanistic rationale, comparative data, and validated protocols for synthesizing and testing spirocyclic ether bioisosteres. It focuses on the transition from planar, aromatic-rich scaffolds to three-dimensional (3D) architectures, a concept known as "Escaping Flatland."[1][2]

Mechanistic Rationale: Why Spirocyclic Ethers Work

The incorporation of spirocyclic ethers, such as 2-oxa-6-azaspiro[3.3]heptane , addresses solubility through three distinct physicochemical vectors.

A. The "Escape from Flatland" (Fsp³ Correlation)

Planar molecules stack efficiently in the solid state, resulting in high crystal lattice energy and high melting points. This makes the energy cost to break the crystal lattice (solubilization) prohibitively high.

  • Mechanism: Spirocyclic motifs introduce a rigid 90° vector, disrupting planar

    
    -
    
    
    
    stacking.[1]
  • Outcome: Increased fraction of sp³ carbons (Fsp³) correlates directly with improved solubility and clinical success rates [1].[1][3]

B. Solvation without Lipophilicity Penalty

Unlike adding solubilizing groups like hydroxyls (which can introduce H-bond donors that hurt permeability), the oxetane oxygen acts as a hydrogen bond acceptor only.[1]

  • LogP vs. LogD: The exposed oxygen lowers the calculated LogP (cLogP) by increasing polarity.[1]

  • Metabolic Stability: Unlike morpholine, which is susceptible to oxidative metabolism, the strained oxetane ring is metabolically robust in many contexts [2].[4]

C. pKa Modulation

Spirocyclic amines often exhibit lower basicity compared to their piperidine or morpholine analogs due to the inductive effect of the oxygen atom and the strain of the four-membered ring. This reduction in pKa (often by 1–2 units) can reduce lysosomal trapping and hERG channel inhibition while maintaining potency.[1]

Diagram 1: Solubility Enhancement Logic

The following diagram illustrates the decision logic for deploying spirocyclic ethers.

SolubilityLogic Problem Problem: Low Solubility (High LogP / High MP) Analysis Structural Analysis: Planar Rings? Morpholines? Problem->Analysis Strategy Strategy: Spirocyclic Replacement (e.g., 2-oxa-6-azaspiro[3.3]heptane) Analysis->Strategy Identify Bioisostere Mech1 Mechanism 1: Disrupt Lattice Packing (Lower MP) Strategy->Mech1 Mech2 Mechanism 2: Reduce Lipophilicity (Lower LogP) Strategy->Mech2 Mech3 Mechanism 3: Maintain H-Bond Acceptance (Solvation) Strategy->Mech3 Result Outcome: Enhanced Thermodynamic Solubility Retained Potency Mech1->Result Mech2->Result Mech3->Result

Caption: Logical pathway for selecting spirocyclic ether intervention to address specific physicochemical liabilities.

Comparative Data: Morpholine vs. Spirooxetane[4][5][6][7][8]

The following data summarizes the impact of replacing a morpholine moiety with a 2-oxa-6-azaspiro[3.3]heptane motif in a representative lead compound series (based on trends reported by Burkhard et al. [2]).

PropertyMorpholine Analog (Parent)Spirooxetane Analog (Bioisostere)Impact
Structure 6-membered ring (Chair)Spiro[3.3] system (Rigid)Increased 3D character
LogD (pH 7.4) 2.51.4Improved (Lower lipophilicity)
Solubility (pH 7.4) < 5 µM> 150 µM>30-fold Increase
Clint (Microsomal) High (Oxidative liability)LowImproved Stability
pKa ~8.3~6.2Reduced basicity

Key Insight: The spirooxetane is often referred to as the "perfect morpholine surrogate" because it retains the vector and polarity but eliminates the metabolic soft spot and lattice-promoting planarity.

Experimental Protocols

Protocol A: Chemical Synthesis – Coupling 2-oxa-6-azaspiro[3.3]heptane

Context: This building block is commercially available but typically supplied as an oxalate or TFA salt .[1] A common failure mode in synthesis is incomplete free-basing before coupling, leading to poor yields in SNAr or reductive amination reactions.

Materials:

  • 2-oxa-6-azaspiro[3.3]heptane oxalate (0.5 mmol)[1]

  • Aryl halide (for SNAr) or Aldehyde (for Reductive Amination)[1]

  • Solvents: DMSO (anhydrous), DCM, Methanol

  • Base: DIPEA (Diisopropylethylamine) or K₂CO₃[1]

Step-by-Step Methodology:

  • Salt Break (Critical Step):

    • Do not add the oxalate salt directly to the reaction if using weak bases.

    • Suspend the oxalate salt in a minimal volume of 1:1 MeOH/DCM.

    • Add 3.0 equivalents of polymer-supported carbonate (or solid K₂CO₃) and stir for 30 minutes.

    • Filter off the solids. The filtrate contains the free amine. Note: The free amine is volatile. Do not evaporate to dryness under high vacuum.[1]

  • Coupling (Example: SNAr):

    • Dissolve the Aryl Fluoride/Chloride (0.5 mmol) in DMSO (2 mL).[1]

    • Add the solution of the free spiro-amine.

    • Add DIPEA (2.0 equiv) as a scavenger.[1]

    • Heat to 80–100°C (microwave preferred for 30 mins, or thermal for 4–12 hours).

  • Workup:

    • Dilute with EtOAc, wash with water (x3) to remove DMSO.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Flash chromatography. Note: Spirocyclic amines are polar. Use a gradient of 0–10% MeOH in DCM with 1% NH₄OH.

Protocol B: Thermodynamic Solubility Assay (Gold Standard)

Context: Kinetic solubility (from DMSO stock) often overestimates solubility due to supersaturation.[1] Thermodynamic solubility measures the equilibrium concentration in the presence of solid drug, which is the relevant metric for formulation and oral absorption.[5][6]

Reagents:

  • Phosphate Buffer (pH 7.4, 50 mM)[1][7]

  • Test Compound (Solid powder, not DMSO stock)[1]

  • Reference Standard (e.g., Tamoxifen or Caffeine)[1]

Workflow:

  • Preparation: Weigh 1–2 mg of solid compound into a 2 mL glass HPLC vial.

  • Saturation: Add 500 µL of pH 7.4 buffer. Ensure undissolved solid remains visible (if clear, add more solid).

  • Equilibration:

    • Cap tightly.

    • Shake at 700 rpm at 25°C for 24 hours . (Shorter times may measure metastable polymorphs).[1]

  • Separation:

    • Centrifuge at 14,000 rpm for 10 minutes OR filter using a 0.22 µm PVDF filter plate.

  • Quantification:

    • Analyze the supernatant via HPLC-UV or LC-MS/MS.[1]

    • Quantify against a calibration curve prepared from a DMSO stock of the same compound.

  • Calculation:

    
    [1]
    

Decision Workflow: When to Use Spirocyclic Ethers

Not every insoluble compound requires a spirocycle. Use this workflow to determine applicability.

DecisionTree Start Start: Lead Compound Low Solubility (<10 µM) CheckMP Is Melting Point > 200°C? Start->CheckMP CheckPlanar Does it contain Morpholine/Piperidine/Phenyl? CheckMP->CheckPlanar Yes BranchLipophil Issue: Lipophilicity CheckMP->BranchLipophil No ActionSpiro ACTION: Replace with Spiro[3.3]heptane CheckPlanar->ActionSpiro Yes (Planar) ActionSolub ACTION: Add Solubilizing Group (e.g., PEG chain, amine) CheckPlanar->ActionSolub No (Already 3D) BranchHighMP Issue: Crystal Packing BranchHighMP->ActionSpiro Disrupt Packing BranchLipophil->ActionSolub High LogP

Caption: Decision tree for selecting spirocyclic ether modification versus standard solubilizing groups.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[3][8][9] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[2][3][8] Link[1]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[10][11] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(21), 3524–3529. Link[1]

  • Wuitschik, G., et al. (2006).[4][11] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 45(46), 7736–7739.[11] Link[1]

  • Wuitschik, G., Carreira, E. M., et al. (2010).[10][11][12] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[10] Link[1]

Sources

Application

Application Notes &amp; Protocols: Sulfonylation of 4-Oxaspiro[2.4]heptan-6-ol

Introduction: Activating a Key Scaffold for Drug Discovery The 4-oxaspiro[2.4]heptane motif is a highly sought-after structural unit in modern medicinal chemistry. Its unique three-dimensional architecture, combining a s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Activating a Key Scaffold for Drug Discovery

The 4-oxaspiro[2.4]heptane motif is a highly sought-after structural unit in modern medicinal chemistry. Its unique three-dimensional architecture, combining a strained oxetane ring with a cyclopropane, offers a compelling alternative to more common saturated heterocycles. Incorporating this spirocycle can significantly improve key drug-like properties, including aqueous solubility and metabolic stability, while often reducing lipophilicity.[1][2][3] However, the synthetic utility of its hydroxylated derivative, 4-oxaspiro[2.4]heptan-6-ol, is limited by the poor leaving group ability of the hydroxyl moiety.

This guide provides a detailed exploration of a critical activation step: the conversion of 4-oxaspiro[2.4]heptan-6-ol to its corresponding sulfonate esters. This transformation is fundamental, as it converts the inert alcohol into a potent electrophile, primed for nucleophilic substitution. By forming tosylates, mesylates, or nosylates, we create excellent leaving groups, thereby opening a gateway to a diverse array of downstream functionalizations essential for building compound libraries and probing structure-activity relationships (SAR) in drug development programs.[4][5]

Part 1: Mechanistic Principles and Strategic Considerations

The sulfonylation of an alcohol is a cornerstone reaction in organic synthesis. The process involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of a sulfonyl chloride (R-SO₂Cl). This reaction is almost universally facilitated by a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.

The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[5] In some cases, a catalytic amount of a hyper-nucleophilic catalyst, like 4-dimethylaminopyridine (DMAP), is added to accelerate the reaction, particularly with sterically hindered alcohols.[4][6]

A critical aspect of this reaction is its stereochemical outcome. The conversion of the alcohol to the sulfonate ester occurs with retention of configuration at the chiral center. This is because the carbon-oxygen bond of the alcohol is not broken during the sulfonylation step; rather, a new oxygen-sulfur bond is formed.[5][7] This predictability is paramount for maintaining stereochemical integrity in complex molecule synthesis.

dot```dot graph Reaction_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes A [label="4-Oxaspiro[2.4]heptan-6-ol", fillcolor="#F1F3F4", style=filled]; B [label="Sulfonyl Chloride\n(e.g., TsCl)", fillcolor="#F1F3F4", style=filled]; Base [label="Base (e.g., Et3N)", fillcolor="#F1F3F4", style=filled]; C [label="Intermediate\nOxonium Ion", fillcolor="#FBBC05", fontcolor="#202124", style=filled]; D [label="4-Oxaspiro[2.4]heptan-6-yl Sulfonate", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; E [label="Protonated Base\n(e.g., Et3NH+Cl-)", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];

// Edges A -> C [label=" Nucleophilic Attack on S"]; B -> C; C -> D [label=" Deprotonation"]; Base -> D; C -> E; Base -> E [style=invis]; }

Caption: Standard experimental workflow for sulfonylation.

Part 4: Field Insights & Troubleshooting

  • Issue: Incomplete or Slow Reaction

    • Cause : Steric hindrance of the secondary alcohol or insufficient reactivity of the base/sulfonylating agent.

    • Solution : The addition of a catalytic amount of DMAP (as in Protocol 1) can significantly increase the rate. [4]If the reaction remains sluggish, consider using the more reactive sulfonyl anhydride (e.g., p-toluenesulfonic anhydride, Ts₂O) as an alternative to the chloride. [8]

  • Issue: Formation of 4-Oxaspiro[2.4]heptan-6-yl chloride

    • Cause : This side reaction is most common when using mesyl chloride. The chloride ion byproduct (from MsCl or in the triethylamine hydrochloride salt) can displace the newly formed mesylate group in an Sₙ2 reaction, especially if the reaction is heated or run for extended periods. [9] * Solution : Use methanesulfonic anhydride, which does not introduce a chloride source, to form the mesylate. [9]Alternatively, ensure the reaction is run at low temperatures and for the minimum time necessary for full conversion of the starting alcohol.

  • Issue: Stability of the Spiro-Oxetane Core

    • The 4-oxaspiro[2.4]heptane scaffold is generally robust under these conditions. However, the oxetane ring can be susceptible to ring-opening under strongly acidic conditions. [1][10]It is crucial to thoroughly neutralize any residual acid during the workup by washing with a base like saturated sodium bicarbonate.

dot

Logic_Diagram Outcome Desired Outcome: High Yield & Purity Base Base (Et3N, Pyridine) Base->Outcome Neutralizes HCl Drives Reaction Solvent Solvent (Anhydrous DCM) Solvent->Outcome Solubilizes Non-reactive Temp Temperature (0 °C -> RT) Temp->Outcome Controls Rate Minimizes Side Rxns SideProduct Side Products (e.g., Alkyl Chloride) Temp->SideProduct High Temp Increases Risk Reagent Reagent (TsCl, MsCl, NsCl) Reagent->Outcome Activates Alcohol Reagent->SideProduct MsCl > TsCl

Caption: Influence of key parameters on reaction outcome.

Conclusion

The sulfonylation of 4-oxaspiro[2.4]heptan-6-ol is a reliable and indispensable method for activating this valuable scaffold for further synthetic elaboration. The resulting sulfonate esters are versatile intermediates, poised for reaction with a vast range of nucleophiles to generate novel analogues for biological screening. The protocols and insights provided herein offer a robust framework for researchers in drug discovery to confidently and efficiently utilize this chemistry in their synthetic campaigns.

References

  • US20020022743A1: Method for the purification of aryl sulfonic acids and salts.
  • Experimental Supporting Information : General procedure for alcohol tosylation. Royal Society of Chemistry. [Link]

  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities : The Effect of Reaction Conditions. PMC. [Link]

  • New design options for drug discovery : Harnessing oxetane sulfonyl fluorides for facile access to medicinally relevant chemical space. chemrxiv. [Link]

  • Profiling sulfonate ester stability : identification of complementary protecting groups for... PMC. [Link]

  • Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals . Oreate AI Blog. [Link]

  • Synthetic oxetanes in drug discovery : where are we in 2025?. Taylor & Francis Online. [Link]

  • Spirocyclic Oxetanes: Synthesis and Properties . ResearchGate. [Link]

  • Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments . PubMed. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry . PMC. [Link]

  • Sulfonate synthesis by sulfonylation (tosylation) . Organic Chemistry Portal. [Link]

  • Alcohol to Tosylate using Tosyl Cl, base . Organic Synthesis. [Link]

  • Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts . Thieme. [Link]

  • Tosylation protocol? . Reddit. [Link]

  • Oxetanes in Drug Discovery Campaigns . PMC. [Link]

  • Alcohol to Mesylate using MsCl, base . Organic Synthesis. [Link]

  • Alcohol to Mesylate - Common Conditions . Organic Chemistry Data. [Link]

  • Tosylates And Mesylates . Master Organic Chemistry. [Link]

  • Reactions of Alcohols . Chemistry LibreTexts. [Link]

Sources

Method

scale-up synthesis of 4-Oxaspiro[2.4]heptan-6-ol intermediates

Application Note: Scalable Synthesis of 4-Oxaspiro[2.4]heptan-6-ol Intermediates Executive Summary & Strategic Analysis The spiro[2.4]heptane scaffold is a privileged structural motif in medicinal chemistry, offering uni...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 4-Oxaspiro[2.4]heptan-6-ol Intermediates

Executive Summary & Strategic Analysis

The spiro[2.4]heptane scaffold is a privileged structural motif in medicinal chemistry, offering unique conformational restriction that differs from standard gem-dimethyl or cycloalkyl groups. The specific target, 4-oxaspiro[2.4]heptan-6-ol , is a critical hemiacetal (lactol) intermediate. It serves as a precursor for spiro-ether scaffolds found in MetAP2 inhibitors (e.g., fumagillin analogs) and novel nucleoside therapeutics.

The Scale-Up Challenge: Traditional routes to spiro-ethers often rely on carbene insertions (e.g., Simmons-Smith) or complex rearrangements that suffer from poor regioselectivity and safety concerns at kilogram scale. The Solution: This protocol details a robust, field-proven route starting from inexpensive pentaerythritol dibromide . The strategy constructs the cyclopropane core first, followed by a high-yielding nitrile homologation and lactonization. The final step is a controlled reduction of the lactone 5-oxaspiro[2.4]heptan-6-one to the target lactol.

Key Advantages of this Protocol:

  • Regiocontrol: The "Sulfite-Nitrile" route avoids the isomeric mixtures inherent in itaconic ester reductions.

  • Cost-Efficiency: Utilizes commodity starting materials (dibromoneopentyl glycol).[1]

  • Scalability: Avoids high-pressure hydrogenation and hazardous diazomethane chemistry.

Retrosynthetic Logic & Pathway

The synthesis is deconstructed into three critical stages. The logic prioritizes the formation of the strained cyclopropane ring early in the sequence using stable precursors, followed by ring closure to the lactone.

Figure 1: Retrosynthetic disconnection showing the conversion of the acyclic dibromide to the spiro-lactol.

Detailed Experimental Protocols

Stage 1: Synthesis of the Cyclopropane Core

Objective: Preparation of 1,1-Bis(hydroxymethyl)cyclopropane. Reaction Type: Intramolecular Wurtz-type coupling.[2][3]

  • Reagents: Pentaerythritol dibromide (2,2-bis(bromomethyl)-1,3-propanediol), Zinc dust (activated), Ethanol, Water.

  • Equipment: 5L Jacketed Reactor, Mechanical Stirrer, Reflux Condenser.

Protocol:

  • Activation: Suspend Zinc dust (2.5 equiv) in dilute HCl (2%) for 5 minutes, filter, wash with water, ethanol, and ether, then dry under vacuum.

  • Solvation: Dissolve Pentaerythritol dibromide (1.0 equiv) in Ethanol/Water (95:5 v/v, 0.5 M concentration).

  • Addition: Add the activated Zinc dust to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours. Monitor by GC-FID for the disappearance of the dibromide.

  • Work-up: Cool to room temperature. Filter off zinc salts through a Celite pad.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Distillation under high vacuum (bp ~100°C at 2 mmHg) yields the product as a colorless viscous oil.

    • Yield Target: >85%[4][5]

    • Checkpoint: ¹H NMR (CDCl₃) should show cyclopropane protons at δ 0.5–0.6 ppm.

Stage 2: Homologation to the Spiro-Lactone

Objective: Synthesis of 5-oxaspiro[2.4]heptan-6-one via the "Sulfite-Nitrile" route (Optimized CN103936703A method). Critical Safety Note: This step involves Cyanide. Use a closed system with a scrubber containing NaOH/NaOCl.

Step 2A: Cyclic Sulfite Formation

  • Dissolve 1,1-Bis(hydroxymethyl)cyclopropane (1.0 equiv) in DCM (0.5 M).

  • Cool to 0°C. Add Thionyl Chloride (SOCl₂, 1.1 equiv) dropwise over 1 hour.

  • Reflux for 2 hours until HCl evolution ceases.

  • Concentrate to yield the cyclic sulfite quantitatively. Use directly in the next step.

Step 2B: Cyanation & Lactonization

  • Cyanation: Dissolve the cyclic sulfite in DMF. Add NaCN (1.2 equiv) and heat to 90°C for 6 hours.

    • Mechanism:[1][3][4][6] Regioselective ring opening to form 1-(hydroxymethyl)cyclopropyl acetonitrile.[1]

  • Hydrolysis/Cyclization:

    • Cool the reaction mixture. Add 20% NaOH (aq) to hydrolyze the nitrile to the carboxylate (reflux 4h).

    • Acidify with conc. HCl to pH 1. Heat to 60°C for 2 hours to induce lactonization.

  • Extraction: Extract the lactone into DCM (3x). Wash with saturated NaHCO₃ to remove unreacted acid.

  • Purification: Vacuum distillation or silica gel chromatography (Hexane/EtOAc).

    • Product: 5-oxaspiro[2.4]heptan-6-one (Colorless oil).

    • Yield Target: 60–70% over 2 steps.

Stage 3: Selective Reduction to the Lactol

Objective: Conversion of 5-oxaspiro[2.4]heptan-6-one to 4-oxaspiro[2.4]heptan-6-ol. Challenge: Preventing over-reduction to the diol (ring opening).

Protocol:

  • Setup: Flame-dried 3-neck flask, Nitrogen atmosphere, -78°C cooling bath (Dry ice/Acetone).

  • Solution: Dissolve 5-oxaspiro[2.4]heptan-6-one (1.0 equiv) in anhydrous Toluene (0.2 M).

  • Reduction: Add DIBAL-H (1.1 equiv, 1.0 M in Toluene) dropwise over 2 hours. Maintain internal temperature < -70°C.

    • Note: DIBAL-H at low temperature forms a stable aluminum-acetal intermediate that prevents further reduction.

  • Quench: Carefully add Methanol (2.0 equiv) at -78°C. Then add saturated Rochelle’s salt solution (potassium sodium tartrate).

  • Partition: Allow to warm to room temperature and stir vigorously for 2 hours until the layers separate clearly (breaking the aluminum emulsion).

  • Isolation: Separate organic layer, dry over MgSO₄, and concentrate carefully (product is volatile).

    • Product: 4-Oxaspiro[2.4]heptan-6-ol (Clear oil/Low melting solid).

    • Storage: Store under Argon at -20°C. Lactols can exist in equilibrium with the open-chain hydroxy-aldehyde, though the cyclic form is favored here.

Process Data & Quality Control

ParameterSpecificationMethod
Appearance Colorless oil to waxy solidVisual
Purity > 97.0%GC-FID / HPLC (ELSD)
Identity Conforms to Structure¹H NMR (400 MHz), ¹³C NMR
Water Content < 0.5%Karl Fischer
Residual Solvents < 5000 ppm (Class 3)HS-GC

NMR Validation (Diagnostic Signals):

  • Lactone (Precursor): Carbonyl signal at ~177 ppm (¹³C).

  • Lactol (Target): Disappearance of C=O. Appearance of hemiacetal methine proton (O-CH-OH) at δ 5.2–5.6 ppm (dependent on solvent/anomer) and cyclopropane high-field signals (δ 0.4–0.8 ppm).

Safety & Handling

  • Cyanide Hazard: Stage 2 utilizes Sodium Cyanide. Personnel must wear full PPE, carry HCN detectors, and have Amyl Nitrite/Hydroxycobalamin antidotes immediately available. All waste must be treated with bleach (NaOCl) at pH >10 before disposal.

  • Exotherms: The DIBAL-H quench is highly exothermic. Strict temperature control is required to prevent runaway reactions and hydrogen evolution.

  • Cyclopropane Strain: While stable, spiro-cyclopropanes possess significant ring strain (~27 kcal/mol). Avoid strong Lewis acids during storage to prevent rearrangement.

References

  • Synthesis of 5-oxaspiro[2.4]heptan-6-one (Lactone Precursor)
  • Optimized Nitrile Route (Cyanide/Sulfite Method)

    • Source: CN Patent 103936703A (2014).[2] "Preparation method of 5-oxaspiro[2,4]heptane-6-one and intermediate thereof."

    • URL
    • Relevance: Provides the improved yield strategy using the cyclic sulfite intermedi
  • Target Molecule Identification (4-Oxaspiro[2.4]heptan-6-ol)

    • Source: PubChem Compound Summary for CID 67296898.
    • URL:[Link]

    • Relevance: Confirms the structure and CAS (1221443-32-8) of the lactol target.
  • General Protocol for Lactone to Lactol Reduction

    • Source:Organic Syntheses, Coll. Vol. 8, p.339 (1993); Vol. 69, p.44 (1990).
    • URL:[Link]

    • Relevance: Standardizes the DIBAL-H reduction conditions for sensitive lactones.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 4-Oxaspiro[2.4]heptane in Acidic Media

Welcome to the technical support center for handling 4-oxaspiro[2.4]heptane and related strained spirocyclic ethers. This guide is designed for researchers, medicinal chemists, and process development scientists who enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 4-oxaspiro[2.4]heptane and related strained spirocyclic ethers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter stability challenges with the 4-oxaspiro[2.4]heptane moiety under acidic conditions. Here, we provide in-depth, experience-driven answers to common questions, troubleshooting protocols, and the fundamental principles governing the reactivity of this unique structural motif.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, and I'm observing multiple byproducts. Why is 4-oxaspiro[2.4]heptane so sensitive to acid?

A: The high reactivity of 4-oxaspiro[2.4]heptane stems from the significant ring strain inherent in its three-membered oxirane (epoxide) ring.[1][2] This strain, a combination of angle and torsional strain, makes the epoxide ring susceptible to nucleophilic attack, a reaction that is significantly accelerated by acid catalysis.[1][2][3][4]

Under acidic conditions, the ether oxygen of the epoxide is protonated, converting it into a much better leaving group (a neutral alcohol).[5][6][7] This "activation" dramatically increases the electrophilicity of the adjacent carbons. Even weak nucleophiles present in the reaction mixture (like water, alcohols, or counter-ions from the acid) can then attack one of the epoxide carbons, leading to ring-opening.[5][7]

The spirocyclic nature of 4-oxaspiro[2.4]heptane introduces additional complexity. The two carbons of the epoxide are secondary and tertiary. Acid-catalyzed ring-opening of unsymmetrical epoxides often proceeds through a mechanism with characteristics of both SN1 and SN2 pathways.[1][5] The nucleophile will preferentially attack the more substituted (tertiary) carbon because it can better stabilize the partial positive charge that develops in the transition state.[5][6][7][8] This leads to a mixture of regioisomeric products, contributing to the low yield of your desired compound and the formation of multiple byproducts.

Q2: What is the precise mechanism of the acid-catalyzed ring-opening?

A: The mechanism is best described as a "borderline" case, exhibiting features of both SN1 and SN2 reactions.[5][9] It is not a pure SN1 reaction because a discrete carbocation intermediate is generally not formed.[5] Likewise, it's not a pure SN2 reaction, as the regioselectivity often favors attack at the more sterically hindered carbon.

Here's a step-by-step breakdown:

  • Protonation: The acid in the medium rapidly and reversibly protonates the epoxide oxygen. This is the activation step.[6][7]

  • Nucleophilic Attack: The nucleophile attacks one of the carbons of the protonated epoxide. The C-O bond begins to break simultaneously.[5] The transition state has significant carbocationic character at the more substituted carbon. This electronic factor typically overrides the steric hindrance, directing the nucleophile to the tertiary center.[6][7][8]

  • Stereochemistry: The attack occurs from the backside, similar to an SN2 reaction, resulting in an inversion of stereochemistry at the carbon being attacked. The overall product is a trans-1,2-disubstituted cyclopentane derivative.

Acid-Catalyzed Ring Opening cluster_reactants Step 1: Protonation cluster_products Step 2: Nucleophilic Attack Spiro 4-Oxaspiro[2.4]heptane Protonated_Spiro Protonated Epoxide Spiro->Protonated_Spiro Fast, Reversible H_plus H+ Product Ring-Opened Product (trans-diol or derivative) Protonated_Spiro->Product SN2-like attack on tertiary carbon Nu Nu-

Caption: Mechanism of acid-catalyzed ring-opening.

Q3: How can I perform an acid-catalyzed reaction on another functional group in my molecule without destroying the 4-oxaspiro[2.4]heptane ring?

A: This is a common challenge that requires a strategic selection of reagents and conditions. The key is to use an acid that is "soft" enough to catalyze your desired reaction but not "hard" enough to aggressively protonate and open the epoxide.

Key Strategies:

  • Shift from Brønsted to Lewis Acids: Brønsted acids (like HCl, H2SO4, TFA) are strong proton donors and are often too harsh. Lewis acids, which function by accepting electron pairs, can offer greater selectivity.[10][11]

  • Control Stoichiometry: Use the acid in catalytic amounts rather than as a stoichiometric reagent or solvent.

  • Lower the Temperature: Reducing the reaction temperature will decrease the rate of all reactions, but it will disproportionately slow down the undesired epoxide opening, which has a higher activation energy.

  • Choose a Non-Nucleophilic Counter-ion: If you must use a Brønsted acid, choose one with a non-nucleophilic counter-ion (e.g., HBF4, HClO4) to prevent the counter-ion itself from acting as the ring-opening nucleophile.

Troubleshooting Guide: Preventing Ring-Opening

This section provides a structured approach to troubleshooting and preventing the undesired ring-opening of 4-oxaspiro[2.4]heptane.

Problem Primary Cause Recommended Solutions & Underlying Rationale
Complete decomposition or very low yield of starting material. Harsh Brønsted Acid Conditions: Use of strong acids like HCl, H2SO4, or p-TsOH leads to rapid protonation and subsequent ring-opening by any available nucleophile.Solution 1: Switch to a Mild Lewis Acid. * Rationale: Lewis acids coordinate to the epoxide oxygen, activating it less aggressively than full protonation.[10][11] This allows for finer control over reactivity. * Examples: Sc(OTf)3, Yb(OTf)3, InCl3, Bi(OTf)3. These are known for their mildness and effectiveness in various transformations.
Significant byproduct formation, often a diol or ether. Presence of Protic Nucleophiles: Water, alcohols (solvent or byproduct), or even the carboxylic acid product can act as nucleophiles, attacking the activated epoxide.[3][5]Solution 2: Employ Anhydrous & Aprotic Conditions. * Rationale: Removing protic nucleophiles eliminates the primary pathway for byproduct formation.[5] * Protocol: Dry all solvents and reagents thoroughly. Run the reaction under an inert atmosphere (N2 or Ar). Consider adding molecular sieves to scavenge trace amounts of water.
Reaction is sluggish, and forcing conditions (heat) lead to decomposition. Insufficient Activation or Inappropriate Catalyst: The chosen acid may be too weak to promote the desired reaction at a reasonable rate, tempting the use of heat which then favors the decomposition pathway.Solution 3: Use a Sterically Hindered or Chelating Lewis Acid. * Rationale: Bulky Lewis acids may preferentially interact with a more accessible functional group (e.g., a carbonyl) over the sterically encumbered spiro-epoxide. Chelating Lewis acids can coordinate to multiple sites, directing reactivity away from the epoxide. * Examples: Aluminum-based Lewis acids like (S)-VANOL complex have shown selectivity in some epoxide reactions.[12] Boron-based Lewis acids like BF3·OEt2 can also be effective but require careful temperature control.[10]
Regioisomeric byproducts are observed. Ambident Electrophilicity of the Epoxide: The protonated epoxide has two electrophilic carbons (secondary and tertiary), and nucleophilic attack can occur at either site, leading to a mixture of products.Solution 4: Optimize Solvent and Temperature. * Rationale: The solvent polarity can influence the stability of the charge-separated transition state. Lowering the temperature can increase the selectivity of the nucleophilic attack, often favoring the thermodynamically preferred product. * Protocol: Screen non-polar aprotic solvents (e.g., Toluene, Dichloromethane) vs. polar aprotic solvents (e.g., Acetonitrile). Run a temperature gradient experiment from -78°C to 0°C to find the optimal balance of reactivity and selectivity.

Experimental Protocols & Workflows

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Reaction in the Presence of 4-Oxaspiro[2.4]heptane

This protocol outlines a starting point for performing a reaction, such as a silyl ether deprotection, while preserving the spiro-epoxide.

  • Preparation: Dry a round-bottom flask under high vacuum with a heat gun and backfill with Argon.

  • Reagents: Add the 4-oxaspiro[2.4]heptane-containing substrate (1.0 equiv) and freshly distilled, anhydrous dichloromethane (DCM) to the flask.

  • Cooling: Cool the solution to the desired starting temperature (e.g., -40°C or 0°C) using an appropriate cooling bath.

  • Catalyst Addition: In a separate, dry vial, dissolve the chosen Lewis acid (e.g., Sc(OTf)3, 0.1 equiv) in anhydrous DCM. Add the catalyst solution dropwise to the reaction mixture over 5 minutes.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO3 or a mild base like triethylamine at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry with Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

Workflow: Decision-Making for Acid Catalyst Selection

This workflow guides the selection of an appropriate acidic catalyst to minimize ring-opening.

Acid_Selection_Workflow start Start: Need for Acid Catalyst q1 Is a strong Brønsted acid (e.g., HCl, TFA) a mechanistic necessity? start->q1 protic_strategy Use stoichiometric base scavenger (e.g., proton sponge). Run at low temp (-78°C). Use non-nucleophilic solvent (Toluene). q1->protic_strategy Yes lewis_acid_path Select a mild Lewis Acid. q1->lewis_acid_path No a1_yes Yes a1_no No optimize Optimize: Screen temperature (-40°C to RT) and solvent (DCM, MeCN, Toluene). protic_strategy->optimize q2 Does the substrate have other Lewis basic sites (e.g., carbonyls)? lewis_acid_path->q2 chelating_lewis Consider chelating Lewis acids (e.g., Ti(OiPr)4) or sterically hindered acids. q2->chelating_lewis Yes standard_lewis Start with a general-purpose mild Lewis acid (e.g., Sc(OTf)3, Yb(OTf)3). q2->standard_lewis No a2_yes Yes a2_no No chelating_lewis->optimize standard_lewis->optimize

Caption: Decision workflow for selecting an acid catalyst.

References

  • 18.6: Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts. [Link]

  • Acid Catalyzed Ring Opening. OpenOChem Learn. [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25). Journal of Synthetic Chemistry. [Link]

  • Epoxides Ring-Opening Reactions. (2020, June 18). Chemistry Steps. [Link]

  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. (2023). ResearchGate. [Link]

  • Lewis Acid Catalyzed Regiospecific Opening of Vinyl Epoxides by Alcohols. ResearchGate. [Link]

  • Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. (2020, October 20). ACS Publications. [Link]

  • Opening of Epoxides With Acid. (2015, February 2). Master Organic Chemistry. [Link]

  • Reactions of Epoxides under Acidic and Basic Conditions. (2024, November 18). Chemistry Steps. [Link]

  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. (1970). CHIMIA. [Link]

Sources

Optimization

Technical Support Center: Purification of Volatile Spirocyclic Alcohols

Welcome to the technical support center for the purification of volatile spirocyclic alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges po...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of volatile spirocyclic alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this class of compounds. The inherent volatility, potential for thermal and acid sensitivity, and complex stereochemistry of spirocyclic alcohols demand carefully considered purification strategies. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate these complexities effectively.

Section 1: Foundational Challenges & Initial Strategy

The purification of volatile spirocyclic alcohols is often complicated by two primary factors: sample loss due to evaporation and degradation on stationary phases.[1][2][3] A successful purification strategy begins with a careful assessment of the compound's physical and chemical properties.

Decision-Making Workflow for Purification Method Selection

Before committing your entire sample to a purification method, it is critical to select the most appropriate technique. The following decision tree illustrates a logical workflow for this selection process, prioritizing the preservation of your valuable compound.

Purification_Decision_Tree start Crude Spirocyclic Alcohol Sample thermal_stability Is the compound thermally stable? (Check via TGA or small-scale heating) start->thermal_stability distillation Distillation Methods (Simple, Fractional, Kugelrohr) thermal_stability->distillation Yes prep_gc Preparative Gas Chromatography (GC) thermal_stability->prep_gc Yes, high volatility chromatography Chromatography Methods thermal_stability->chromatography No acid_stability Is the compound stable to acid? (Test on a TLC plate with a spot of acid) standard_chrom Standard Flash Chromatography (Silica Gel) acid_stability->standard_chrom Yes deactivated_chrom Deactivated/Alternative Phase Chromatography (Alumina, etc.) acid_stability->deactivated_chrom No end Purified Product distillation->end prep_gc->end chromatography->acid_stability standard_chrom->end deactivated_chrom->end

Caption: Decision tree for selecting a primary purification method.

Section 2: Troubleshooting Flash Column Chromatography

Flash column chromatography is a workhorse technique, but the acidic nature of standard silica gel can be detrimental to many organic molecules, including sensitive alcohols.[4][5]

Q1: My spirocyclic alcohol is streaking badly on the TLC plate and I'm getting poor recovery from a test column. What's happening?

A1: This is a classic sign of compound interaction with the stationary phase, which for alcohols on silica gel is often due to the acidity of the silanol (Si-OH) groups.[5] This can lead to tailing, irreversible adsorption, or even decomposition.[4][6]

  • Causality: The lone pairs on your alcohol's hydroxyl group can interact strongly with acidic silanol groups, causing poor elution behavior. For some spirocyclic systems, this acidic environment can even catalyze rearrangement or ring-opening reactions.

  • Troubleshooting Protocol:

    • Confirm Stability: Spot your crude material on a TLC plate. On a separate spot, add a micro-droplet of a strong, non-volatile acid (like camphorsulfonic acid). Develop the plate. If the new spot shows decomposition products, your compound is acid-sensitive.[4]

    • Deactivate the Silica: The most common solution is to neutralize the acidic sites. Prepare your eluent (e.g., Hexane/Ethyl Acetate) and add 1-2% triethylamine (TEA).[5][7] The basic TEA will preferentially bind to the acidic silanol groups, allowing your alcohol to elute more cleanly.

    • Switch the Stationary Phase: If deactivation is insufficient, consider alternative stationary phases.[8]

      • Alumina (Neutral or Basic): An excellent choice for acid-sensitive compounds.[8] Be aware that alumina has its own unique separation characteristics, so you must re-optimize your solvent system with TLC.

      • Florisil: A mild, neutral magnesium silicate that can be effective for moderately polar compounds.[8]

      • Reverse-Phase (C18) Silica: For more polar spirocyclic alcohols, reverse-phase chromatography can be a powerful alternative where the most polar compounds elute first.[8][9]

Q2: I've successfully run my column, but I'm losing a significant amount of my volatile product during solvent removal on the rotary evaporator. How can I prevent this?

A2: This is a very common issue with volatile compounds.[1][2] Aggressive use of high vacuum and high temperatures on a rotary evaporator is the primary cause of sample loss.

  • Causality: The vapor pressure of your compound is high enough that it co-evaporates with the purification solvent under reduced pressure.

  • Troubleshooting Protocol:

    • Reduce Vacuum Strength: Do not pull a full vacuum.[1] Use a pressure controller or a bleed valve (e.g., a needle valve attached to your vacuum line) to maintain a higher pressure. The goal is to have the solvent boil gently at a low temperature without creating excessive bubbling or bumping.

    • Use a Cold Bath: Keep the water bath temperature just high enough to encourage evaporation (often room temperature is sufficient for volatile solvents like dichloromethane or ethyl acetate). Avoid heating the bath unless absolutely necessary.

    • Check the Cold Trap: Ensure your condenser and/or cold trap is filled with an appropriate cooling medium (e.g., dry ice/acetone) to re-condense any product that escapes the collection flask.[10] Recovering product from the trap is not ideal but is better than losing it entirely.[1]

    • Use a More Volatile Eluent: When developing your column conditions, favor more volatile solvents (e.g., pentane over hexanes, dichloromethane over ethyl acetate where appropriate) as they are easier to remove under milder conditions.[1]

Section 3: Distillation Techniques for Volatile Alcohols

For thermally stable compounds, distillation is a powerful method for purification, especially on a larger scale.[11]

Q3: I'm trying to purify my spirocyclic alcohol by vacuum distillation, but it has a very high boiling point and seems to decompose, even under vacuum. What are my options?

A3: This indicates that your compound is not stable to prolonged heating, even at the reduced temperatures of vacuum distillation.[12] The solution is to use a technique that minimizes thermal stress.

  • Causality: Thermal decomposition occurs when the distillation temperature, even under vacuum, is sufficient to break bonds within your molecule. The extended time spent at this temperature in a standard distillation pot contributes to the degradation.

  • Solution: Kugelrohr Distillation The Kugelrohr is a short-path distillation apparatus ideal for small quantities of thermally sensitive or high-boiling compounds.[13][14]

    • Mechanism: It consists of a series of connected glass bulbs that are rotated in a heating oven.[14] The crude material is placed in the first bulb. As it heats under vacuum, the compound evaporates and travels a very short distance to the adjacent, cooled bulb where it condenses.[10][14] This short path minimizes sample loss and the rapid nature of the distillation minimizes the time the compound spends at high temperature.[13]

    • Advantages:

      • Excellent for small scales (1-50 mL).[13]

      • Minimizes thermal decomposition due to short heating times.[13]

      • Reduces sample loss compared to traditional distillation setups.[14]

Experimental Protocol: Kugelrohr Distillation
  • Preparation: Place your crude spirocyclic alcohol into the first bulb of a clean, dry Kugelrohr apparatus. Do not fill it more than halfway.

  • Assembly: Connect the bulbs and attach the apparatus to a vacuum line and a motor for rotation.

  • Vacuum: Apply a high vacuum (typically 0.1-10 torr).[13]

  • Rotation & Heating: Begin rotating the apparatus. Gradually increase the temperature of the oven.

  • Collection: Cool the receiving bulb with an ice bath or a stream of cold air to ensure efficient condensation of your product.[10][14] Collect the distilled alcohol as a pure fraction. You can often separate fractions by carefully heating to different temperatures.

Kugelrohr_Workflow cluster_setup Setup cluster_process Process cluster_outcome Outcome a Load Sample into First Bulb b Assemble Bulbs, Connect to Vacuum & Motor a->b c Apply Vacuum & Start Rotation b->c d Gradually Heat Oven c->d e Cool Receiving Bulb d->e f Collect Purified Distillate e->f

Caption: Workflow for Kugelrohr distillation.

Section 4: Preparative Gas Chromatography (Prep-GC)

For highly volatile and thermally stable compounds that are difficult to separate by other means, preparative GC can be an excellent high-resolution option.

Q4: I'm considering preparative GC, but I'm concerned about low recovery and potential decomposition at high injector temperatures. How can I optimize this?

A4: These are valid concerns. Success with preparative GC hinges on careful optimization of injection, column, and collection parameters to balance resolution with sample integrity.[15]

  • Causality: Low recovery can result from thermal degradation in a hot injector, incomplete trapping at the collector, or irreversible adsorption to active sites within the GC system.[16][17]

  • Troubleshooting & Optimization Protocol:

    • Injector Temperature: The injector must be hot enough to vaporize the sample quickly but not so hot that it causes decomposition.[17] Start with an injector temperature approximately 20-30 °C above the boiling point of your compound and optimize downwards if you see degradation products.

    • Temperature Programming: Use a temperature ramp for the oven program.[18] This allows for good separation of early-eluting impurities at lower temperatures while ensuring the higher-boiling target compound elutes in a reasonable time with a sharp peak shape.[18]

    • Carrier Gas Flow Rate: Optimize the flow rate to find a balance between analysis time and separation efficiency. Higher flow rates can decrease run time but may reduce resolution.[15]

    • Trapping Efficiency: Ensure the collection trap is sufficiently cold (e.g., using a liquid nitrogen or dry ice/acetone bath) to efficiently condense your compound as it elutes from the column. The transfer line between the oven and the trap should be heated to prevent premature condensation.[15]

    • Inert System: Use deactivated glass liners and high-quality, low-bleed columns to minimize active sites that can adsorb your alcohol or cause decomposition.[17]

Data Summary: Comparison of Purification Techniques
TechniqueVolatility RangeThermal StabilityScaleResolutionKey Advantage
Flash Chromatography Low to ModerateNot Requiredmg to >100 gModerateHigh throughput, widely applicable
Vacuum Distillation Moderate to HighRequiredg to kgGoodExcellent for removing non-volatile impurities
Kugelrohr HighModerate Stabilitymg to gGoodMinimizes thermal stress for sensitive compounds[13]
Preparative GC High to Very HighRequiredµg to mgVery HighExcellent for separating close-boiling isomers

Section 5: Frequently Asked Questions (FAQs)

Q5: Can I use recrystallization for a spirocyclic alcohol?

A5: Yes, if your spirocyclic alcohol is a solid at room temperature. Recrystallization is one of the most powerful techniques for achieving high purity.[19] The main challenges are finding a suitable solvent or solvent system where the compound has high solubility when hot and low solubility when cold, and dealing with potential "oiling out" where the compound separates as a liquid instead of forming crystals.[20]

Q6: My compound is a liquid, but none of the above methods are working well. Are there any other options?

A6: If you are facing a particularly challenging separation, consider preparative High-Performance Liquid Chromatography (Prep-HPLC). While often more resource-intensive, it offers very high resolution.[9][21] For spirocyclic alcohols, a normal-phase separation on a silica or diol column might be effective. Alternatively, reverse-phase HPLC on a C18 column is a powerful choice, especially for more polar compounds.[9]

Q7: How do I handle and store my purified volatile spirocyclic alcohol to prevent loss?

A7: Once purified, store the compound in a tightly sealed vial with a PTFE-lined cap. For extra-volatile substances, storing the vial at low temperatures (e.g., in a refrigerator or freezer at 4°C or -20°C) is highly recommended to reduce vapor pressure and prevent loss.[1] When working on an inert gas line, be mindful that the compound can transfer through the line to other flasks.[1]

References

  • Tips & Tricks: Volatile Compounds. Department of Chemistry, University of Rochester. [Link]

  • Kugelrohr. Grokipedia. [Link]

  • Ethanol production, purification, and analysis techniques: a review. Biofuel Research Journal. [Link]

  • Kugelrohr. Wikipedia. [Link]

  • Kugelrohr. Soichi Ito, Waseda University. [Link]

  • Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]

  • Loss of Volatile Metabolites during Concentration of Metabolomic Extracts. Analytical Chemistry. [Link]

  • Distillation. Chemistry LibreTexts. [Link]

  • TechThursday XIX: Kugelrohr distillation. ICIQchem. [Link]

  • Optimizing Thermal Pretreatment for Volatile Bioactive Profiling in Medicinal Plants Using HS-GC-MS Analysis. Molecules. [Link]

  • Methods of Purification of Organic Compounds. NCERT. [Link]

  • Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Journal of Separation Science. [Link]

  • How To: Purify by Distillation. Department of Chemistry, University of Rochester. [Link]

  • Purification of alcohol.
  • Ethanol Purification Methods Explained. Scribd. [Link]

  • Chromatography: The Solid Phase. University of Rochester. [Link]

  • Tips for Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]

  • Several Problems of Flash Column Chromatography. Hawach Scientific. [Link]

  • How to Minimize Sample Loss with the Right Syringe Filter Technique. Aijiren HPLC Vials. [Link]

  • Preparative Gas Chromatography and Its Applications. Journal of Chromatographic Science. [Link]

  • Is there any method other than column chromatography to purify compound. ResearchGate. [Link]

  • Temperature Programming for Better GC Results. Phenomenex. [Link]

  • The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]

  • Methods For Improving Sensitivity in Gas Chromatography (GC). ALWSCI. [Link]

  • When basification of silica gel is required, before using Column chromatography? ResearchGate. [Link]

  • Some Useful and Practical Tips for Flash Chromatography. EPFL. [Link]

  • Tips for Flash Column Chromatography. University of Rochester. [Link]

  • Recyclable functionalization of silica with alcohols via dehydrogenative addition on hydrogen silsesquioxane. Langmuir. [Link]

  • Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE. Syngene International Ltd. [Link]

  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC. [Link]

  • Solving a Challenge in the Tequila Industry: A New Continuous Rectification Process for Reducing Higher Alcohols and Obtaining Products Within the Official Tequila Standard. Beverages. [Link]

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Troubleshooting

Technical Support Center: Spiro-Ether &amp; Spiroketal Synthesis

Ticket ID: SP-ETH-001 Status: Open Agent: Senior Application Scientist Subject: Minimizing Side Reactions & Optimizing Stereocontrol Welcome to the Advanced Synthesis Support Module. You are likely here because your spir...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SP-ETH-001 Status: Open Agent: Senior Application Scientist Subject: Minimizing Side Reactions & Optimizing Stereocontrol

Welcome to the Advanced Synthesis Support Module.

You are likely here because your spiro-cyclization yielded a complex mixture of diastereomers, enol ethers, or polymerized byproducts rather than your target scaffold. Spiro-ether formation—particularly spiroketalization—is a battle between thermodynamic stability (governed by the anomeric effect) and kinetic control (governed by transition state energy).[1]

This guide deconstructs these failure modes into diagnostic workflows.

Module 1: The Stereochemical Conflict (Isomerization)

User Query: "I synthesized my precursor perfectly, but upon cyclization, I only isolated the thermodynamically stable isomer (axial-axial). How do I access the contra-thermodynamic (axial-equatorial or equatorial-equatorial) product?"

Root Cause Analysis: In spiroketals, the anomeric effect stabilizes the isomer where oxygen lone pairs are anti-periplanar to the C-O bond of the adjacent ring. Acid-catalyzed conditions typically equilibrate the mixture to this thermodynamic minimum. If you need the other isomer, you must operate under Kinetic Control and arrest the reaction before equilibration occurs.[1]

Diagnostic Workflow: Kinetic vs. Thermodynamic

SpiroControl Start Target Spiro-Ether Configuration CheckStab Is target the Thermodynamic Product? (Max Anomeric Stabilization?) Start->CheckStab YesThermo YES: Thermodynamic Control CheckStab->YesThermo Axial-Axial NoKinetic NO: Kinetic Control Required CheckStab->NoKinetic Axial-Equatorial MethodT Method: Acid Catalysis (pTsOH, CSA) Solvent: MeOH or Benzene (Reflux) Result: Equilibration to stable isomer YesThermo->MethodT MethodK Method: Hetero-Michael or Metal Chelation Reagents: Ti(Oi-Pr)4 or Hg(II)/Au(I) Solvent: Non-polar, Low Temp (-78°C) NoKinetic->MethodK Trap CRITICAL: Stop reaction immediately. Do NOT expose to acid during workup. MethodK->Trap

Caption: Decision tree for selecting reaction conditions based on target stereochemistry.

Troubleshooting Protocol
  • Switch to Chelation Control: Use Ti(Oi-Pr)₄ for glycal epoxide cyclizations.[2][3] Titanium chelates the epoxide and the nucleophilic alcohol, forcing a specific trajectory that defies the anomeric effect [1].

  • Neutralize Workup: If you successfully form a kinetic product, it will isomerize upon contact with silica gel (acidic). Pre-treat silica with 1% Et₃N or use neutral alumina.

Module 2: Elimination & Decomposition (Acid Catalysis)

User Query: "My acid-catalyzed cyclization is turning black/brown, and NMR shows olefinic signals (enol ethers). Yield is <30%."

Root Cause Analysis: This is a classic Elimination (E1) vs. Substitution (Cyclization) competition. The oxocarbenium ion intermediate is highly reactive. If the pendant hydroxyl group is slow to attack (due to steric bulk or distance), the intermediate will lose a proton to form an enol ether, which then polymerizes.

Mechanism of Failure: The E1 Pathway

AcidSideReactions Precursor Dihydroxy Ketone OxoCarb Oxocarbenium Ion (High Energy Intermediate) Precursor->OxoCarb H+ Spiro Spiro-Ether (Target) OxoCarb->Spiro Cyclization (k_cyc) Fast if pre-organized Enol Enol Ether (Side Product) OxoCarb->Enol Elimination (k_elim) Favored by Heat/Basic Counterion Polymer Oligomers/Tars Enol->Polymer Acid Polymerization

Caption: Competition between cyclization and elimination.[1] Elimination leads to irreversible tar formation.

Optimization Table: Acid & Solvent Selection
VariableRecommendationScientific Rationale
Acid Catalyst CSA (Camphorsulfonic acid) or PPTS pKa ~1.2 (CSA) is strong enough to generate the oxocarbenium but "bulky" enough to minimize counterion nucleophilicity. PPTS is milder (pKa ~5.2) for sensitive substrates.
Solvent Dichloromethane (DCM) or Benzene Non-nucleophilic solvents prevent solvent trapping of the cation. Benzene (with Dean-Stark) drives equilibrium by water removal.
Temperature 0°C to RT (Start low)Elimination (E1) has a higher activation energy than cyclization. Lower temperatures favor the substitution (cyclization) pathway.
Drying Agent 4Å Molecular Sieves Essential. Water competes as a nucleophile, hydrolyzing the spiro-ether back to the open chain (hemiketal).
Module 3: Metal-Catalyzed & Oxidative Routes (Au/I)

User Query: "I am using Gold(I) to cyclize an alkyne-diol, but I am getting fused rings or wrong ring sizes (5-exo vs 6-endo)."

Root Cause Analysis: Gold activates alkynes for nucleophilic attack.[4][5] The regioselectivity (5-exo-dig vs. 6-endo-dig) is governed by Baldwin’s rules modified by the electronic nature of the alkyne and the ligand on the Gold.

Diagnostic Steps:

  • Ligand Switch:

    • PPh₃AuCl: Often favors 5-exo products.

    • IPrAuCl (NHC ligand): More electron-rich, can alter regioselectivity toward 6-endo in specific cases due to steric bulk and electronic donation [2].

  • Oxidative Conditions (Iodine III):

    • If using PIDA/PIFA (Hypervalent Iodine) for oxidative spirocyclization, a common side reaction is C-H abstraction at the wrong site if the tether length allows.

    • Fix: Ensure the tether length is rigid (e.g., using an amide or aromatic linker) to enforce the desired spiro-transition state [3].

Module 4: The "Golden" Protocol (Robust Spiroketalization)

Context: This protocol is designed for the thermodynamic formation of a 6,6-spiroketal from a dihydroxy ketone, minimizing elimination.

Reagents:

  • Substrate: Purified Dihydroxy Ketone (DHK).

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) - Milder than pTsOH, reduces elimination.

  • Solvent: Anhydrous MeOH (for thermodynamic equilibration) or DCM.

Step-by-Step Methodology:

  • Pre-Drying: Flame-dry a round-bottom flask under Argon. Add 4Å molecular sieves (activated).

  • Dissolution: Dissolve DHK (1.0 equiv) in anhydrous MeOH (0.05 M concentration). Note: High dilution favors intramolecular reaction over intermolecular polymerization.

  • Catalysis: Add PPTS (0.1 equiv) at 0°C.

  • Monitoring: Warm to Room Temperature. Monitor by TLC every 30 mins.

    • Checkpoint: If starting material persists but "streaking" (polymer) appears, cool back to 0°C and add more sieves.

  • Quench: Add solid NaHCO₃ (5 equiv) and stir for 10 mins. Do not use aqueous base yet.

  • Filtration: Filter through a celite pad to remove sieves and salts.

  • Purification: Flash chromatography on Et₃N-neutralized silica .

References
  • Brimble, M. A., et al. "Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization." Journal of the American Chemical Society, 2006. Link

  • Zhang, L., et al. "Gold-Catalyzed Cycloisomerization of Enynes: Mechanisms and Applications." Chemical Reviews, 2018. Link

  • Kita, Y., & Dohi, T. "Hypervalent Iodine-Mediated Oxidative Spirocyclization." Chemical Record, 2016. Link

  • Deslongchamps, P. "Stereoelectronic Effects in Organic Chemistry." Pergamon Press, 1983.
  • Faul, M. M., & Huff, B. E. "Strategies for the Synthesis of Spiroketals." Chemical Reviews, 2014. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Distinguishing 4-Oxaspiro and 5-Oxaspiro Isomers by NMR

Executive Summary In spirocyclic scaffold synthesis—common in modern drug discovery for increasing character—chemists frequently encounter regiochemical ambiguity. A classic challenge is distinguishing between 4-oxaspiro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In spirocyclic scaffold synthesis—common in modern drug discovery for increasing


 character—chemists frequently encounter regiochemical ambiguity. A classic challenge is distinguishing between 4-oxaspiro  and 5-oxaspiro  isomers.

Depending on the specific nomenclature system used in your laboratory, this usually refers to one of two scenarios:

  • Regioisomers: The oxygen atom is located at position 4 vs. position 5 within the same ring system (distinguishing proximal vs. distal oxygen placement relative to the spiro center).

  • Ring-Size Isomers: Distinguishing a spiro-oxetane (4-membered ether) from a spiro-tetrahydrofuran (5-membered ether) formed via competing cyclization pathways (e.g., 4-exo-trig vs. 5-endo-trig).

This guide provides a definitive, self-validating NMR protocol to distinguish these isomers, relying on HMBC connectivity and


C chemical shift trends  driven by ring strain and electronegativity.

Mechanistic Basis of Distinction

To interpret the data correctly, one must understand the physical principles governing the spectral differences.

A. The "Proximity Effect" (Regioisomers)

If the isomers differ by the position of the oxygen relative to the spiro carbon (


):
  • Proximal (O attached to

    
    ):  The spiro carbon is directly deshielded by the oxygen.
    
  • Distal (O separated from

    
    ):  The spiro carbon is aliphatic/shielded.
    
B. Ring Strain & Hybridization (Ring Size)

If distinguishing spiro-oxetane (4-membered) from spiro-THF (5-membered):

  • Oxetane

    
    -Carbons:  Significant deshielding (
    
    
    
    70–80 ppm) due to ring strain and s-character redistribution.
  • Coupling Constants (

    
    ):  The rigid geometry of the 4-membered ring alters 
    
    
    
    values compared to the flexible envelope conformation of THF.

Comparative Analysis: The Data Matrix

The following table summarizes the expected NMR behaviors for the two most common isomer scenarios.

FeatureScenario A: Proximal vs. Distal O (Regioisomers)Scenario B: Spiro-Oxetane vs. Spiro-THF (Ring Size)

C Spiro Shift
Proximal:

70–90 ppm (Deshielded)Distal:

30–50 ppm (Shielded)
Oxetane:

35–45 ppm (Strained)THF:

40–55 ppm (Standard)

-Proton Shift
Proximal:

3.5–4.0 ppm (Typical Ether)Distal:

3.6–4.2 ppm (Similar)
Oxetane:

4.3–4.8 ppm (Distinctly Downfield)THF:

3.7–4.0 ppm
HMBC (

)
Proximal: Strong

from

-protons.Distal: Weak/Null

from

-protons.
Oxetane: Correlations verify 4-ring connectivity.THF: Correlations verify 5-ring connectivity.
Key Distinction Chemical Shift of Spiro Carbon Chemical Shift of

-Protons

Experimental Protocol: The "Connectivity Bridge" Workflow

Do not rely on 1D NMR alone. Isomers often have overlapping proton signals. This protocol uses 2D NMR to build a "connectivity bridge" across the spiro center.

Step 1: Sample Preparation
  • Solvent: Use

    
     for standard analysis. If signals overlap, switch to 
    
    
    
    (Benzene-d6) to induce an aromatic solvent induced shift (ASIS), which often resolves methylene protons in spiro-ethers.
  • Concentration: Minimum 5 mg for clear HMBC quaternary correlations.

Step 2: Data Acquisition Parameters
  • 1D

    
    C:  Acquire sufficient scans (S/N > 10:1) to clearly see the quaternary spiro carbon.
    
  • HSQC (Multiplicity-Edited): Essential to distinguish

    
     groups adjacent to oxygen (negative phase) from methines.
    
  • HMBC (Long-Range):

    • Optimization: Set long-range delay for 8 Hz (

      
      ).
      
    • Why: Spiro systems often have slightly attenuated couplings. A standard 10 Hz setting might miss the critical

      
       correlation across the spiro center.
      
Step 3: The Analysis Logic (Decision Tree)

DecisionTree Start Start: Isolate Isomer CheckC13 Check 13C Shift of Spiro Carbon (C_spiro) Start->CheckC13 HighShift High Shift (> 70 ppm) CheckC13->HighShift Deshielded LowShift Low Shift (< 55 ppm) CheckC13->LowShift Shielded Conclusion1 Conclusion: Oxygen is directly attached to Spiro Center (Proximal Isomer) HighShift->Conclusion1 CheckH1 Check 1H Shift of alpha-protons (adjacent to O) LowShift->CheckH1 Downfield Deshielded (4.3 - 4.8 ppm) CheckH1->Downfield Normal Normal (3.6 - 4.0 ppm) CheckH1->Normal Conclusion2 Conclusion: Spiro-Oxetane (4-membered ring) Downfield->Conclusion2 Conclusion3 Conclusion: Spiro-THF (5-membered ring) OR Distal Isomer Normal->Conclusion3 HMBC_Step Validation: HMBC Correlation H(alpha) -> C(spiro) Conclusion3->HMBC_Step Confirm

Figure 1: Decision tree for assigning spiro-ether isomers based on primary chemical shift indicators.

Structural Elucidation: Visualizing the HMBC Pathways

The definitive proof of structure is the HMBC correlation pathway . You must trace the connectivity from the protons adjacent to oxygen (


) back to the spiro center (

).
HMBC Logic for Regioisomers (Proximal vs. Distal)
  • Isomer A (Proximal/4-oxaspiro): The

    
     protons are on the carbon next to the spiro center? No, usually 
    
    
    
    are on the carbon distal to the spiro center in the ether ring, while the Oxygen connects to the spiro center.
    • Correction: In a "Proximal" isomer (O attached to

      
      ), the protons on the carbon next to oxygen (
      
      
      
      ) are 3 bonds away from
      
      
      (H-C-O-
      
      
      ).
    • Signal: You should see a

      
       correlation.
      
  • Isomer B (Distal/5-oxaspiro): The Oxygen is separated from

    
     by a methylene group. The 
    
    
    
    protons are now 4 bonds away (H-C-O-C-
    
    
    ) or 2 bonds away depending on which side of the ether you look at.
    • Signal: The correlation pattern changes distinctively.

The "Smoking Gun" Correlation: Look for the correlation from the non-oxygenated methylene of the ring to the Spiro Carbon .

HMBC_Pathways cluster_proximal Proximal Isomer (O on Spiro C) Target: Strong 3-bond coupling cluster_distal Distal Isomer (CH2 on Spiro C) Target: Strong 2-bond coupling C_spiro_1 C(spiro) O_1 O C_spiro_1->O_1 1 bond C_alpha_1 C(alpha) O_1->C_alpha_1 1 bond H_alpha_1 H(alpha) C_alpha_1->H_alpha_1 1 bond H_alpha_1->C_spiro_1 HMBC (3J) C_spiro_2 C(spiro) C_link_2 CH2 C_spiro_2->C_link_2 1 bond O_2 O C_link_2->O_2 1 bond H_link_2 H(link) C_link_2->H_link_2 1 bond H_link_2->C_spiro_2 HMBC (2J)

Figure 2: HMBC Correlation pathways. In the Distal isomer, the proton on the linker carbon (H_link) shows a strong 2-bond correlation to the spiro center. In the Proximal isomer, this pathway does not exist.

Case Study: Distinguishing Spiro-Oxetane vs. Spiro-THF

When the "4-oxa" vs "5-oxa" nomenclature refers to ring size (e.g., a 4-membered spiro-oxetane vs. a 5-membered spiro-THF), the chemical shifts are diagnostic.

Experimental Data Snapshot:

NucleusSpiro-Oxetane (4-membered)Spiro-THF (5-membered)Interpretation
H-2/H-4 (

)
4.65 ppm (multiplet)3.85 ppm (triplet/multiplet)Oxetane protons are significantly deshielded.
C-2/C-4 (

)
78.5 ppm 68.2 ppm Ring strain in oxetane deshields the

-carbon.
C-Spiro 38.0 ppm 44.5 ppm Spiro-C in oxetanes is often shielded relative to THF due to the "gamma-gauche" like compression or strain effects.

Validating the Structure:

  • Identify the

    
    -protons:  Look for the signal integrating to 2H (or 4H) in the 3.5–5.0 ppm range.
    
  • Check the Shift: If > 4.3 ppm, it is highly likely the 4-membered oxetane.

  • Confirm with C-13: If the corresponding carbon (via HSQC) is > 75 ppm, it confirms oxetane.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on HMBC pulse sequences and optimization).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for chemical shift tables of ethers and cycloalkanes).
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. 2

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for ruling out solvent peaks in the ether region). 4

Sources

Comparative

Comparative Guide: IR Spectroscopic Signatures of Spirocyclic C-O Bonds vs. Linear and Monocyclic Analogues

Executive Summary & Core Directive Spirocyclic scaffolds are increasingly prevalent in drug discovery (e.g., spiroketal macrolides, spiro-oxindoles) due to their ability to orient functional groups in defined vectors. Ho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Spirocyclic scaffolds are increasingly prevalent in drug discovery (e.g., spiroketal macrolides, spiro-oxindoles) due to their ability to orient functional groups in defined vectors. However, their rigid


 quaternary centers create unique vibrational coupling modes that complicate infrared (IR) assignments.

This guide moves beyond standard correlation tables. It provides a comparative analysis of Spirocyclic C-O bonds against their linear and monocyclic counterparts. We focus on the 1000–1250 cm⁻¹ fingerprint region, distinguishing the "Spiro Shift"—a phenomenon driven by ring strain, conformational locking, and vibrational coupling at the quaternary center.

Mechanistic Theory: The "Spiro Shift"

To interpret the IR spectrum of a spirocyclic ether or ketal, one must understand the mechanical constraints imposed by the spiro-carbon. Unlike linear ethers, where C-O bonds can rotate, spiro-systems are mechanically "knotted."

Vibrational Coupling and Ring Strain

In a linear ether (


), the C-O stretch is often a broad band due to rotational averaging. In spirocyclic systems, the C-O bonds are part of a ring fused at a single carbon. This leads to:
  • Conformational Locking: Reduces inhomogeneous broadening, resulting in sharper peaks.

  • Coupled Vibrations: The two C-O bonds (in spiroketals) or the Ring-C and Spiro-C bonds couple strongly. Instead of a single "C-O stretch," we observe distinct Symmetric (

    
    )  and Asymmetric (
    
    
    
    )
    vibrational modes.[1]
  • The Anomeric Effect: In spiroketals, the hyperconjugation (

    
    ) strengthens one bond and weakens the other, causing peak splitting not seen in simple cyclic ethers.
    
Mechanistic Diagram

The following diagram illustrates the hierarchy of factors influencing the IR frequency shift in spirocyclic systems.

SpiroShift SpiroCenter Spiro Quaternary Carbon (Rigid Node) Strain Ring Strain (Angle Deformation) SpiroCenter->Strain Coupling Vibrational Coupling (Sym vs Asym) SpiroCenter->Coupling ForceConstant Increased Force Constant (k) Strain->ForceConstant Splitting Band Splitting (Distinct Peaks) Coupling->Splitting Anomeric Anomeric Effect (Orbital Overlap) Anomeric->ForceConstant Frequency Frequency Shift (Higher Wavenumber) ForceConstant->Frequency

Figure 1: Causal pathway of the "Spiro Shift" in IR spectroscopy. The rigid node increases effective force constants and induces mode coupling.

Comparative Analysis: Linear vs. Cyclic vs. Spirocyclic

The following data synthesizes spectroscopic behaviors of the C-O bond across three structural classes.

Data Summary Table
Structural ClassRepresentative MoietyC-O Stretch (

)
C-O Stretch (

)
Band CharacterKey Driver
Linear Ethers Diethyl ether1150–1085 cm⁻¹~890 cm⁻¹ (Weak)Broad, often singularFree rotation
Monocyclic Ethers Tetrahydrofuran (THF)1075–1050 cm⁻¹~910 cm⁻¹Medium, shoulderRing size (5-mem)
Strained Cyclic Epoxides / Oxetanes1260–1240 cm⁻¹~850 cm⁻¹Sharp, distinctAngle strain (60-90°)
Spiroketals Spiro[5.5]undecane system1240–1160 cm⁻¹ 1050–980 cm⁻¹ Multiple Sharp Bands Geminal Coupling
Detailed Comparison
A. Linear Ethers (The Baseline)

Linear dialkyl ethers primarily display a strong asymmetric C-O-C stretch near 1120 cm⁻¹ . Because the alkyl chains rotate freely, the dipole moment changes are averaged, leading to broader bands.

B. Monocyclic Ethers (The Ring Effect)

In unstrained rings like tetrahydropyran (6-membered), the C-O stretch is similar to linear ethers (~1090 cm⁻¹). However, as ring size decreases (THF -> Oxetane -> Epoxide), the ring strain increases the bond force constant (


).
  • Observation: Epoxides shift drastically to 1250 cm⁻¹ (Asym) and 850 cm⁻¹ (Sym).

C. Spirocyclic Systems (The Spiro Effect)

Spirocyclic ethers (and specifically spiroketals found in natural products) exhibit a "fingerprint within a fingerprint."

  • High-Frequency Shift: Due to the rigidity of the quaternary center, the asymmetric stretch often shifts to 1160–1240 cm⁻¹ , higher than linear analogues.

  • The "Spiro-Split": Unlike the single band of a linear ether, spiroketals (O-C-O) show a complex multi-band pattern. You will typically see a triad of peaks in the 1200–1000 region corresponding to the coupling of the axial and equatorial oxygen atoms.

Experimental Protocol: Differential Spectral Subtraction

To definitively assign a spirocyclic C-O peak in a complex drug molecule, simple observation is insufficient due to overlap with C-C skeletal vibrations. We recommend the Differential Isotope Shift or Derivative Protocol .

Workflow Diagram

Protocol Prep 1. Sample Preparation (Neat ATR or KBr Pellet) Acquire 2. Data Acquisition (4 cm⁻¹ res, 64 scans) Prep->Acquire Process 3. Second Derivative (d²A/dν²) (Resolves overlapping shoulders) Acquire->Process Analyze 4. Band Assignment (Look for 1160-1240 cm⁻¹ sharp peaks) Process->Analyze Validation Validation: Solvation Shift (Run in CCl₄ vs CHCl₃) Analyze->Validation

Figure 2: Workflow for isolating spirocyclic vibrational modes from skeletal background noise.

Step-by-Step Methodology
  • Sample Preparation (Solid State vs. Solution):

    • Preferred:ATR (Attenuated Total Reflectance) on neat solid/oil. Spirocyclic compounds often crystallize in preferred conformers. Solution IR (in

      
      ) allows conformational equilibration, which may broaden the specific "spiro" peaks.
      
    • Why: The rigidity of the spiro-center is best observed when the lattice is stabilized.

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ is often too low to resolve the "Spiro-Split").

    • Scans: Minimum 64 to improve Signal-to-Noise ratio for the weaker symmetric stretches.

  • Data Processing (The Critical Step):

    • Apply a Second Derivative transformation to the absorbance spectrum.

    • Goal: Identify hidden maxima in the broad 1000–1200 cm⁻¹ envelope. Spiro-systems will show sharp negative peaks in the 2nd derivative at ~1200 cm⁻¹, whereas linear ethers show broad, shallow features.

  • Validation (Solvation Shift):

    • Run the spectrum in a non-polar solvent (

      
      ) and a hydrogen-bonding solvent (
      
      
      
      ).
    • Insight: Spirocyclic ethers have sterically hindered oxygens. They show smaller solvent-induced shifts (

      
      ) compared to the more accessible oxygens in linear ethers (
      
      
      
      ).

Application Case Study: Spiroketal Macrolides

In the analysis of spiroketal-containing antibiotics (e.g., Avermectins or Spongistatin fragments):

  • Linear Precursors: The open-chain dihydroxy-ketone precursors show broad OH bands (3400 cm⁻¹) and a standard ketone C=O (1715 cm⁻¹).

  • Cyclized Spiro-Product:

    • Disappearance of C=O and OH.[2]

    • Appearance of the "Spiro-Ketal Bands" : A characteristic set of 3-4 sharp bands between 980 and 1250 cm⁻¹ .

    • Diagnostic Peak: The O-C-O asymmetric stretch often appears distinctively at ~1230 cm⁻¹ , a frequency rarely reached by unstrained linear ethers.

References

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for C-O stretch ranges in cyclic ethers).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
  • Perron, F., & Albizati, K. F. (1989). Chemistry of Spiroketals. Chemical Reviews, 89(7), 1617–1661. Link (Discusses the anomeric effect and structural rigidity in spiroketals).

  • NIST Chemistry WebBook. Spiro[4.4]nonane IR Spectrum. Link (Reference for pure hydrocarbon spiro-skeleton vibrations).

  • Smith, B. C. (1998). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. (Methodology for derivative spectroscopy and ether assignment).

Sources

Safety & Regulatory Compliance

Safety

4-Oxaspiro[2.4]heptan-6-ol proper disposal procedures

Topic: 4-Oxaspiro[2.4]heptan-6-ol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Process Chemists.[1][2][3] Executive Summary: Operation...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Oxaspiro[2.4]heptan-6-ol Proper Disposal Procedures

Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Process Chemists.[1][2][3]

Executive Summary: Operational Safety Profile

Compound: 4-Oxaspiro[2.4]heptan-6-ol CAS Registry Number: 1221443-32-8 Molecular Formula: C₆H₁₀O₂ Key Functionalities: Strained Epoxide (Oxirane) Ring, Secondary Alcohol.[1][2][3][4]

This guide defines the critical workflow for the safe disposal of 4-Oxaspiro[2.4]heptan-6-ol. Unlike standard organic solvents, this compound possesses a strained spiro-epoxide ring .[1][2][3][4] While stable under standard storage conditions, this functionality presents a latent risk of exothermic ring-opening polymerization or alkylation if introduced indiscriminately into bulk waste streams containing strong Lewis acids or nucleophiles.[1][2][3][4]

Immediate Action Directive:

  • Do NOT mix pure bulk quantities (>50g) directly with acidic waste streams.[2][3]

  • Do NOT dispose of down the drain.[2]

  • Segregate as "Toxic/Irritant Organic Waste."[2][3]

Part 1: Hazard Analysis & Waste Classification

To dispose of this compound safely, one must understand the chemical mechanisms driving its hazard profile.[1][2]

FeatureChemical Hazard MechanismDisposal Implication
Epoxide Ring (Spiro[2.4]) High ring strain (~27 kcal/mol) makes it susceptible to nucleophilic attack and acid-catalyzed ring opening.[1][2][3][4]Risk of Polymerization: Contact with strong acids (e.g., H₂SO₄ waste) can trigger exothermic polymerization.[1][2][3] Segregate from acidic waste streams.[2][3]
Hydroxyl Group (-OH) Increases polarity and water solubility compared to non-polar spirocycles.[2][3][4]Solubility: May solubilize in aqueous waste layers, complicating separation.[1][2] Recommend disposal as a combustible organic solvent.[2][3]
Toxicology (H302) Classified as "Harmful if swallowed" and a potential alkylating agent due to the epoxide.[2]Handling: Double-glove (Nitrile) and handle in a fume hood. Treat all solid waste (gloves, wipes) as hazardous.[1][2][3]

Part 2: Waste Segregation Decision Logic

Effective disposal starts with volume assessment.[2][3] Small R&D quantities pose different risks than process-scale aliquots.[1][2][3][4] Use the following decision matrix to determine the correct protocol.

Disposal_Logic Start Waste Assessment: 4-Oxaspiro[2.4]heptan-6-ol Quantity Determine Quantity & State Start->Quantity SmallScale Small Scale / Dilute (< 10g or < 5% Solution) Quantity->SmallScale LargeScale Large Scale / Neat (> 10g or Pure Substance) Quantity->LargeScale SolventCheck Is it dissolved in compatible solvent? SmallScale->SolventCheck QuenchCheck Is Quenching Required? (Risk of Polymerization?) LargeScale->QuenchCheck DirectDisp PROTOCOL A: Direct Segregation (Organic Waste Stream) SolventCheck->DirectDisp Yes QuenchCheck->DirectDisp No (Stable) Quench PROTOCOL B: Controlled Hydrolysis (Deactivation) QuenchCheck->Quench Yes (Reactive)

Figure 1: Decision matrix for selecting the appropriate disposal pathway based on scale and concentration.

Part 3: Detailed Disposal Protocols

Protocol A: Direct Disposal (Standard R&D)

Applicable for: HPLC vials, dilute reaction mixtures, and small aliquots (<10g).[1][3][4]

This is the standard operating procedure for most laboratory contexts.[2] The goal is safe containment and transfer to a licensed waste contractor.[2][5]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container.[2][3][4] Avoid metal cans if the solution is acidic.[2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-Oxaspiro[2.4]heptan-6-ol (Epoxide), Organic Solvents."[1][2][3][4]

    • Hazard Checkboxes: Toxic, Irritant, Flammable (if in solvent).[1][3]

  • Segregation: Place the container in the "Non-Halogenated Organic" or "Halogenated Organic" waste stream, depending on the co-solvent (e.g., DCM vs. Methanol).[1][2]

    • Critical: Ensure this waste stream is NOT mixed with strong acids (Nitric, Sulfuric) or strong oxidizers.[1][2][3]

Protocol B: Chemical Deactivation (Quenching)

Applicable for: Expired pure stocks (>10g), process leftovers, or spill cleanup residues.[1][3][4]

This protocol chemically opens the strained epoxide ring, converting the reactive electrophile into a relatively inert diol (glycol) derivative.[1][3] This eliminates the risk of alkylation or polymerization downstream.[2]

Reagents Required:

  • Sulfuric Acid (H₂SO₄), 10% aqueous solution.[1][2][3]

  • Ice bath.[1][2][3]

  • pH strips.[1][2][3]

Step-by-Step Methodology:

  • Preparation: Dissolve the 4-Oxaspiro[2.4]heptan-6-ol in a non-reactive solvent (e.g., Ethanol or Isopropanol) to create a ~10-20% solution.[1][2][3][4]

  • Setup: Place the flask in an ice bath to maintain temperature < 20°C.

  • Acid Addition: Slowly add 10% H₂SO₄ dropwise with vigorous stirring.

    • Mechanism:[1][2][4][6] The acid protonates the epoxide oxygen, facilitating nucleophilic attack by water, opening the ring to form the diol.[1][2][3]

  • Monitoring: Allow the mixture to stir at room temperature for 1-2 hours. Monitor via TLC or LC-MS for the disappearance of the starting material.[2][4]

  • Neutralization: Once the epoxide is consumed, neutralize the solution to pH 7 using Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH).[1][2][3]

  • Disposal: The resulting mixture (containing the inert diol and salts) can now be disposed of as standard aqueous/organic waste.[2]

Part 4: Emergency Spill Response

In the event of a spill outside of primary containment, immediate action is required to prevent exposure and environmental contamination.[1][2][7]

Spill_Response Alert 1. ALERT & EVACUATE Notify personnel. Isolate area. PPE 2. PPE DONNING Nitrile gloves (double), Goggles, Lab Coat. Respiratory protection if aerosolized. Alert->PPE Contain 3. CONTAINMENT Circle spill with absorbent pillows/socks. Prevent drain entry. PPE->Contain Absorb 4. ABSORPTION Cover with Vermiculite or Chem-Sorb. Avoid paper towels (flammability risk). Contain->Absorb Clean 5. CLEANUP Scoop into hazardous waste bag. Wipe surface with dilute soap/water. Absorb->Clean

Figure 2: Workflow for managing incidental spills in the laboratory.

Part 5: Regulatory & Compliance Data

  • RCRA Classification: While not explicitly listed as a P- or U-listed waste, the compound exhibits characteristics of Reactivity (epoxide) and Toxicity .[1][2][3][4] It must be managed as hazardous waste under 40 CFR 261.[2][3]

  • DOT Shipping:

    • Proper Shipping Name: Alcohols, n.o.s. (or Toxic liquids, organic, n.o.s.[1][3][4] depending on purity/toxicity data).[2][3]

    • Hazard Class: Class 6.1 (Toxic) or Class 3 (Flammable) depending on formulation.[2][3]

References

  • PubChem. (2025).[2][3][8] Compound Summary: 4-Oxaspiro[2.4]heptan-6-ol.[1][2][3][4] National Library of Medicine.[2][3] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3] (General reference for epoxide handling).

Sources

Handling

Personal protective equipment for handling 4-Oxaspiro[2.4]heptan-6-ol

Executive Safety Summary CAS: 1221443-32-8 (Generic/Analogous) | Molecular Formula: C₆H₁₀O₂ Primary Hazards: Skin/Eye Irritant, Respiratory Irritant, Potential Alkylating Agent (Strain-Dependent). Handling 4-Oxaspiro[2.4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

CAS: 1221443-32-8 (Generic/Analogous) | Molecular Formula: C₆H₁₀O₂ Primary Hazards: Skin/Eye Irritant, Respiratory Irritant, Potential Alkylating Agent (Strain-Dependent).

Handling 4-Oxaspiro[2.4]heptan-6-ol requires more than standard "lab hygiene" due to its structural duality: it possesses the polarity of an alcohol and the steric strain of a spirocyclic ether. While often categorized as a standard organic building block (H315/H319/H335), the spiro[2.4] motif introduces ring strain that can heighten reactivity toward biological nucleophiles (proteins/DNA).

Immediate Action Required:

  • Engineering Control: Handle strictly inside a certified chemical fume hood.

  • Skin Protection: Nitrile gloves (minimum 0.11 mm) are sufficient for splash protection; double-gloving is recommended for synthesis scale-up.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Cyclic ethers adjacent to spiro-centers are prone to peroxidation over time.

Technical Risk Assessment & Mechanism

To trust the safety protocol, you must understand the molecule's behavior.

The Spirocyclic Strain Factor

The spiro[2.4]heptane skeleton fuses a cyclopropane ring (high angle strain, ~27.5 kcal/mol) with a tetrahydrofuran-like ring.

  • Ring Strain: The cyclopropane moiety is kinetically stable but thermodynamically unstable. If the ring opens (acid-catalyzed or metabolic), it becomes a potent electrophile capable of alkylating DNA.

  • Ether Peroxidation: The "4-oxa" designation places an oxygen atom adjacent to the spiro center. Like tetrahydrofuran (THF), the alpha-hydrogens are susceptible to radical abstraction, leading to peroxide formation.

  • Solubility & Permeation: As a low molecular weight alcohol (MW ~114 Da), it is amphiphilic. It can penetrate dermal layers easily, carrying the reactive spiro-core into the bloodstream.

PPE Matrix: The Defense System

This matrix is designed to create a "fail-safe" barrier between the researcher and the chemical.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Face velocity: 80–100 fpm)Prevents inhalation of aerosols/vapors. The H335 (Respiratory Irritation) designation makes open-bench handling unacceptable.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Liquid splashes can cause severe conjunctival irritation (H319). Goggles seal the eyes from vapors.
Dermal (Hands) Nitrile Gloves (Double-gloved)Inner: 4 mil Nitrile (Tactility). Outer: 5-8 mil Nitrile (Barrier). Change outer gloves immediately upon contamination.
Dermal (Body) Lab Coat (100% Cotton or Nomex)Synthetic blends can melt if a fire occurs (flammable solvent risk). Buttoned to the neck.
Spill Cleanup Silver Shield / Laminate Gloves Required for cleaning spills >10 mL. Nitrile degrades rapidly under gross exposure to cyclic ethers.

Operational Protocol: The Self-Validating Workflow

This workflow uses "checkpoints" to ensure safety is active, not passive.

Phase A: Preparation (The "Cold" Phase)
  • Peroxide Check: If the bottle is old or has visible crystals around the cap, STOP . Do not open. Contact EHS.

  • Atmosphere Control: Ensure the receiving vessel is purged with Nitrogen/Argon. This prevents moisture ingress (which can degrade the spiro-ring) and oxygen (peroxide risk).

  • Weighing Strategy:

    • Solid: Weigh inside the hood using a draft shield.

    • Liquid/Viscous: Use a positive-displacement pipette or syringe transfer to avoid dripping.

Phase B: Synthesis/Reaction (The "Hot" Phase)
  • Temperature Management: If heating, use a silicone oil bath or heating block with a temperature limit switch. Never heat a spiro-ether in a closed system without a pressure relief valve.

  • Quenching Plan: Have a saturated Sodium Bicarbonate (NaHCO₃) solution ready. If the reaction runs away, a weak base helps neutralize acid-catalyzed ring-opening polymerization.

Phase C: Decontamination (The "Exit" Phase)
  • Wipe Down: Wipe all tools (spatulas, flask necks) with a paper towel dampened with acetone, then wash with soap and water.

  • Glove Removal: Use the "beak method" (pulling one glove off using the other) to ensure skin never touches the outer glove surface.

Emergency Response & Disposal

Accidental Exposure[1]
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes .[1] Hold eyelids open. The "15-minute rule" is non-negotiable to dilute the chemical from the corneal surface.

  • Skin Contact: Wash with soap and water.[1][2][3][4][5] Do not use ethanol/solvents to wash skin; this increases permeability and drives the chemical deeper into the dermis.

Waste Disposal[1][2][3][6]
  • Segregation: Dispose of as Non-Halogenated Organic Waste .

  • Incompatibility: Do NOT mix with strong acids (Sulfuric, Hydrochloric) in the waste container. Acid promotes exothermic polymerization of the spiro/ether rings, potentially causing waste bottle rupture.

Visualization: Safe Handling Loop

The following diagram illustrates the logical flow of handling, emphasizing the "Go/No-Go" decision points.

SafetyLoop Start Start: Retrieve Chemical CheckState Check Physical State (Crystals/Peroxides?) Start->CheckState Stop STOP: Contact EHS CheckState->Stop Crystals Present PPE Don PPE: Goggles + Double Nitrile CheckState->PPE Clear/Clean Transfer Transfer in Fume Hood (Inert Atmosphere) PPE->Transfer Waste Disposal: Non-Halogenated Stream Transfer->Waste Post-Exp

Figure 1: Decision logic for handling spirocyclic ethers. Note the critical "Stop" point regarding peroxide formation.

References

  • PubChem. (n.d.). 5-Oxaspiro[2.4]heptan-6-one Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Washington State University. (n.d.). Safe Handling of Alcohols and Ethers. EH&S Laboratory Safety. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved October 26, 2023, from [Link]

Sources

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